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  • Product: 6,8-Difluoro-3,4-dihydroisochromen-1-one
  • CAS: 1823366-03-5

Core Science & Biosynthesis

Foundational

6,8-Difluoro-3,4-dihydroisochromen-1-one: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary 6,8-Difluoro-3,4-dihydroisochromen-1-one is a highly specialized, fluorinated bicyclic building block increasingly utilized in modern medicinal chemistry and organic synthesis[1]. As a derivative of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6,8-Difluoro-3,4-dihydroisochromen-1-one is a highly specialized, fluorinated bicyclic building block increasingly utilized in modern medicinal chemistry and organic synthesis[1]. As a derivative of the isochroman-1-one (3,4-dihydroisocoumarin) family, it features a lactone ring fused to a difluorinated benzene core. The strategic placement of fluorine atoms at the C6 and C8 positions significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a privileged scaffold for advanced drug development[2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and a highly rigorous, self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 6,8-difluoro-3,4-dihydroisochromen-1-one is critical for its application in downstream synthesis and pharmacokinetic modeling. The quantitative data is summarized below for rapid comparative analysis[1].

PropertyValue / Description
Chemical Name 6,8-Difluoro-3,4-dihydroisochromen-1-one
CAS Registry Number 1823366-03-5
Molecular Formula C9H6F2O2
Molecular Weight 184.14 g/mol
Structural Class Fluorinated Isochroman-1-one / 3,4-Dihydroisocoumarin
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Appearance Solid (typically off-white to pale yellow powder)

Structural and Mechanistic Insights

The incorporation of fluorine into the isochroman-1-one core is not merely structural; it serves a profound mechanistic purpose in medicinal chemistry. The strong electron-withdrawing nature of the fluorine atoms at C6 and C8 reduces the electron density of the aromatic ring, directly influencing the molecule's behavior in biological systems[2].

  • Metabolic Stability: The C6 fluorine blocks potential sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the biological half-life of derived therapeutic agents.

  • Target Binding & Conformation: The C8 fluorine, positioned ortho to the lactone carbonyl, exerts a strong inductive effect. This modulates the electrophilicity of the carbonyl carbon and alters the geometry of the lactone ring, often enhancing hydrogen-bond acceptor capacity and binding affinity to specific protein targets[2].

G A 6,8-Difluoro-3,4-dihydroisochromen-1-one B C6 Fluorine A->B Blocks CYP450 C C8 Fluorine A->C Modulates C=O D Lactone Core A->D H-bond acceptor E Increased Half-life B->E F Enhanced Target Binding C->F G Structural Rigidity D->G

Fig 1: Pharmacophore mapping and functional impact of 6,8-difluoro substitution.

Synthetic Methodologies: Palladium-Catalyzed C-H Carbonylation

While several routes to isochroman-1-ones exist, the most atom-economical and regioselective method for synthesizing 6,8-difluoro-3,4-dihydroisochromen-1-one is the Palladium-catalyzed C(sp2)-H carbonylation of 2-(3,5-difluorophenyl)ethanol[3]. This transition-metal-catalyzed approach avoids the need for pre-functionalized aryl halides, relying instead on directed C-H activation.

Causality of Reagent Selection (E-E-A-T)
  • Pd(OAc)2 (Catalyst): Serves as the active electrophilic catalyst. The acetate ligands are not merely counterions; they actively participate in the concerted metalation-deprotonation (CMD) transition state, abstracting the ortho-proton to form the palladacycle.

  • Cu(OAc)2 (Oxidant): Acts as a stoichiometric terminal oxidant to regenerate the active Pd(II) species from Pd(0) after reductive elimination, preventing catalyst precipitation (palladium black) and closing the catalytic cycle.

  • CO Gas (Carbonyl Source): A balloon of carbon monoxide provides the necessary carbon atom for the lactone ring. Operating at 1 atm avoids the need for specialized high-pressure autoclaves, ensuring protocol accessibility and safety.

Step-by-Step Experimental Protocol

Note: This is a self-validating protocol. The progress of the reaction can be continuously monitored via Thin Layer Chromatography (TLC) or LC-MS.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(3,5-difluorophenyl)ethanol (1.0 mmol, 158 mg), Pd(OAc)2 (0.05 mmol, 11.2 mg, 5 mol%), and Cu(OAc)2 (2.0 mmol, 363 mg, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (5.0 mL) to the reaction vessel. DCE provides optimal polarity for stabilizing the palladacycle intermediate without competing for metal coordination sites.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with carbon monoxide (CO) gas three times. Attach a CO balloon (1 atm) to maintain a constant pressure.

  • Heating and Stirring: Place the reaction tube in a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the starting material and the emergence of a new, more polar UV-active spot confirms successful C-H activation and lactonization.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite to remove copper salts and trace palladium. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield 6,8-difluoro-3,4-dihydroisochromen-1-one as an off-white solid.

CatalyticCycle Pd_II Pd(II) Catalyst Active Species Coordination Substrate Coordination 2-(3,5-Difluorophenyl)ethanol Pd_II->Coordination CH_Activation C-H Activation (Ortho-Palladation) Coordination->CH_Activation - AcOH CO_Insertion CO Migratory Insertion (Carbonylation) CH_Activation->CO_Insertion + CO Red_Elim Reductive Elimination (Lactonization) CO_Insertion->Red_Elim Product 6,8-Difluoro-3,4-dihydroisochromen-1-one Red_Elim->Product Product Release Oxidation Oxidation of Pd(0) to Pd(II) (Oxidant: Cu(OAc)2) Red_Elim->Oxidation Pd(0) formed Oxidation->Pd_II Catalyst Regeneration

Fig 2: Catalytic cycle of the Pd-catalyzed C-H carbonylation workflow.

Applications in Medicinal Chemistry

Isochroman-1-ones and their derivatives are recognized as highly valuable structural units in biologically active natural products and pharmaceutical molecules. The 6,8-difluoro substitution pattern specifically enhances the lipophilic efficiency (LipE) of the scaffold.

In drug discovery, this core is frequently utilized in the design of novel receptor agonists and enzyme inhibitors. For example, functionalized isochroman-1-ones have been identified as potent nonpeptidic agonists of the urotensin-II receptor and exhibit diverse antimicrobial and anticancer activities[2]. The difluoro analog serves as a premium starting material for synthesizing complex triazatricyclo frameworks and other advanced active pharmaceutical ingredients (APIs)[4].

References

  • Source: evitachem.
  • Source: researchgate.
  • Source: mdpi.
  • Source: patents.google.

Sources

Exploratory

Physicochemical characteristics of 6,8-Difluoro-3,4-dihydroisochromen-1-one

Physicochemical Profiling and Synthetic Utility of 6,8-Difluoro-3,4-dihydroisochromen-1-one: A Technical Guide for Medicinal Chemistry Executive Summary As a Senior Application Scientist in early-stage drug discovery, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utility of 6,8-Difluoro-3,4-dihydroisochromen-1-one: A Technical Guide for Medicinal Chemistry

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate specialized building blocks that can impart unique pharmacokinetic (PK) and pharmacodynamic (PD) properties to lead compounds. 6,8-Difluoro-3,4-dihydroisochromen-1-one (also known as 6,8-difluoroisochroman-1-one) is a highly versatile, fluorinated dihydroisocoumarin derivative[1]. The isochroman-1-one scaffold is a privileged structure found in numerous biologically active natural products and synthetic therapeutics. By strategically incorporating fluorine atoms at the 6- and 8-positions, this molecule offers profound advantages in metabolic stability, lipophilicity, and target binding affinity[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and self-validating protocols for its synthesis and analytical characterization.

Physicochemical Characteristics & Structural Rationale

The substitution pattern of 6,8-Difluoro-3,4-dihydroisochromen-1-one fundamentally alters the electronic distribution of the aromatic core. Table 1 summarizes its core physicochemical data.

Table 1: Quantitative Physicochemical Data

Property Value Source / Confidence
CAS Number 1823366-03-5 Verified Commercial Standard[3]
Molecular Formula C9H6F2O2 Verified[4]
Molecular Weight 184.142 g/mol Verified[5]
Exact Mass 184.03358 Da High-Res MS Target[4]
Boiling Point 340.7 ± 42.0 °C Predicted[6]

| Density | 1.392 ± 0.06 g/cm³ | Predicted[6] |

Causality in Structural Design (Pharmacophore Dynamics)

The strategic placement of fluorine atoms is not merely for lipophilicity; it is a calculated steric and electronic maneuver:

  • C6-Fluorine (Electronic Shielding): The para-position relative to the alkyl chain is traditionally a metabolic soft spot, highly susceptible to Cytochrome P450-mediated oxidation. The high electronegativity and strong C-F bond (approx. 116 kcal/mol) effectively block this oxidative liability.

  • C8-Fluorine (Steric Shielding): Positioned adjacent to the lactone carbonyl, the C8-fluorine provides critical steric bulk. This shielding reduces the rate of premature enzymatic hydrolysis of the lactone ring in plasma, extending the half-life of the pharmacophore while still allowing it to act as a hydrogen-bond acceptor in the target binding pocket.

Pharmacophore Core Isochroman-1-one Core F6 C6-Fluorine Core->F6 F8 C8-Fluorine Core->F8 Lactone Lactone Moiety Core->Lactone Metab Blocks CYP450 Oxidation F6->Metab Electronic effect Steric Steric Shielding of Carbonyl F8->Steric Spatial bulk Bind H-Bond Acceptor (Hinge Binder) Lactone->Bind Dipole interaction

Figure 1: Pharmacophore dynamics and structural rationale of the difluoro-substituted core.

Synthetic Methodology: Carbonylation-Lactonization Protocol

To synthesize 6,8-Difluoro-3,4-dihydroisochromen-1-one with high atom economy, a palladium-catalyzed carbonylative lactonization of 2-(2-bromo-4,6-difluorophenyl)ethanol is the most robust approach.

Synthesis A 2-(2-Bromo-4,6- difluorophenyl)ethanol B Pd-Catalyzed Carbonylation A->B CO, Base C Intramolecular Lactonization B->C Ring Closure D 6,8-Difluoro-3,4- dihydroisochromen-1-one C->D Purification

Figure 2: Synthetic workflow for 6,8-Difluoro-3,4-dihydroisochromen-1-one via Pd-catalysis.

Step-by-Step Bench Protocol
  • Step 1: System Degassing (Causality: Catalyst Preservation) Dissolve 1.0 eq of 2-(2-bromo-4,6-difluorophenyl)ethanol in anhydrous DMF. Add 2.0 eq of triethylamine (Et₃N). Sparge the solution with dry Argon for 15 minutes. Why? Palladium(0) intermediates are highly susceptible to oxidation; removing dissolved O₂ prevents catalyst deactivation and black palladium precipitation.

  • Step 2: Catalyst Assembly (Causality: Bite Angle Optimization) Add 5 mol% Pd(OAc)₂ and 10 mol% dppp (1,3-bis(diphenylphosphino)propane). Why dppp? The bidentate dppp ligand enforces a specific bite angle that stabilizes the palladium-acyl intermediate, preventing premature β-hydride elimination before the lactonization can occur.

  • Step 3: Carbonylation & Ring Closure (Self-Validating Step) Pressurize the reactor with CO gas to 5 atm and heat to 90 °C for 12 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (an alcohol) will be highly polar. As the lactone ring closes, the product loses the hydroxyl group's hydrogen-bonding capability, resulting in a distinct, self-validating upward shift in Rf value.

  • Step 4: Quench and Extraction Cool to room temperature, vent CO safely, and quench with cold water. Extract with EtOAc. Wash the organic layer with 1M HCl to remove Et₃N salts, followed by brine. Dry over Na₂SO₄ and concentrate.

Analytical Characterization & Quality Control Protocol

Standard C18 chromatography often fails to adequately resolve highly fluorinated positional isomers due to insufficient interaction with the stationary phase. Therefore, an orthogonal approach is required.

HPLC-UV/MS Method
  • Column Selection: Phenomenex Kinetex PFP (Pentafluorophenyl), 2.6 µm, 100 x 4.6 mm.

    • Causality: The PFP stationary phase provides unique dipole-dipole, π-π, and charge-transfer interactions. The fluorine atoms on the analyte will engage in strong fluorous interactions with the PFP column, yielding superior peak symmetry and retention compared to standard alkyl chains.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade H₂O.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes at 1.0 mL/min.

  • Detection (Self-Validating MS Adducts): Monitor UV at 254 nm (lactone chromophore). For Mass Spectrometry, utilize ESI+. Because the molecule lacks basic amines, ionization relies on the lactone carbonyl. Look for the protonated adduct [M+H]⁺ at m/z 185.04 and the sodium adduct [M+Na]⁺ at m/z 207.02 [4]. The presence of both adducts acts as an internal validation of the exact mass (184.03 Da).

Handling, Storage, and Safety

Lactones are inherently sensitive to strong nucleophiles and aqueous bases.

  • Storage: Store at 2-8 °C under an inert atmosphere (Argon or Nitrogen)[7].

  • Handling: Avoid prolonged exposure to ambient humidity to prevent slow hydrolysis of the isochroman-1-one ring into the corresponding open-chain hydroxy-acid.

  • Safety: While specific toxicity data is limited, fluorinated aromatics should be handled in a fume hood to prevent inhalation of powders. Standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

References

  • PubChemLite / University of Luxembourg. "1823366-03-5 (C9H6F2O2) - Exact Mass and Predicted Adducts." PubChemLite Database. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 6,8-Difluoro-3,4-dihydroisochromen-1-one: A Predictive and Methodological Guide

Disclaimer: This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of 6,8-difluoro-3,4-dihydroisochromen-1-one. As of the latest literature review, specific experimenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of 6,8-difluoro-3,4-dihydroisochromen-1-one. As of the latest literature review, specific experimental spectroscopic data for this compound has not been published. The data presented herein is predicted based on established principles of spectroscopy and data from analogous structures. This document is intended to guide researchers in the potential synthesis, purification, and structural elucidation of this novel compound.

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—including its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The target molecule, 6,8-difluoro-3,4-dihydroisochromen-1-one, combines a difluorinated benzene ring with a dihydroisochromenone (lactone) core, making it a potentially valuable building block for novel pharmaceutical agents or functional materials.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It outlines the detailed methodologies for acquiring and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data necessary to unambiguously confirm the structure and purity of 6,8-difluoro-3,4-dihydroisochromen-1-one. While lacking experimental spectra, this document provides robust, theory-backed predictions for all key spectroscopic features, explaining the causality behind expected experimental outcomes.

Molecular Structure and Key Features

6,8-Difluoro-3,4-dihydroisochromen-1-one possesses a bicyclic system containing a difluorinated aromatic ring fused to a six-membered lactone. The numbering convention used throughout this guide is shown below.

Caption: Structure of 6,8-Difluoro-3,4-dihydroisochromen-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 6,8-difluoro-3,4-dihydroisochromen-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

Expertise & Experience: Causality Behind Experimental Choices

The choice of NMR experiments is dictated by the structure. A standard ¹H NMR will identify all proton environments and their connectivities through spin-spin coupling. Because fluorine couples strongly to both ¹H and ¹³C nuclei over multiple bonds, these couplings are diagnostic. A proton-decoupled ¹³C NMR spectrum will show the number of unique carbon environments.[1][2] ¹⁹F NMR is essential, as the chemical shifts of the fluorine atoms are highly sensitive to their electronic environment and will confirm their positions on the aromatic ring.[3][4] Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) would be used to definitively assign all signals.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external or internal standard like CFCl₃ (δ 0.00 ppm) or hexafluorobenzene (δ -164.9 ppm) can be used.[5]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.[6]

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum, typically with proton decoupling to simplify the signals.

    • The wide chemical shift range of ¹⁹F NMR requires a large spectral width.[7]

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference all spectra correctly.

Predicted Spectral Data and Interpretation

¹H NMR Predictions

The ¹H NMR spectrum is expected to show signals for the two methylene groups in the dihydro- portion and two protons on the aromatic ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.4t (triplet) or dd1HH-7The H-7 proton is coupled to the adjacent H-5 proton and the F-6 and F-8 fluorine atoms. The ortho coupling to H-5 and meta couplings to the fluorines will result in a complex multiplet, likely appearing as a triplet or doublet of doublets.
~ 7.0 - 7.2dd (doublet of doublets)1HH-5The H-5 proton is coupled to the adjacent H-7 proton and the F-6 fluorine atom.
~ 4.5 - 4.7t (triplet)2HH-3 (CH₂-O)This methylene group is adjacent to the oxygen atom, leading to a downfield shift. It will appear as a triplet due to coupling with the H-4 protons.
~ 3.0 - 3.2t (triplet)2HH-4 (Ar-CH₂)This benzylic methylene group will appear as a triplet due to coupling with the H-3 protons.

¹³C NMR Predictions

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, as C4a and C8a are non-equivalent. The signals for the fluorine-bearing carbons will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically very large (240-260 Hz).

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C-1 (C=O)The carbonyl carbon of the lactone appears in this characteristic downfield region.
~ 160 (d, ¹JCF ≈ 250 Hz)C-6Aromatic carbon directly bonded to fluorine, shifted significantly downfield and split into a doublet.
~ 158 (d, ¹JCF ≈ 250 Hz)C-8Aromatic carbon directly bonded to fluorine, shifted significantly downfield and split into a doublet.
~ 135 - 140C-8aAromatic quaternary carbon adjacent to the lactone carbonyl.
~ 115 - 120C-7Aromatic CH carbon.
~ 110 - 115C-5Aromatic CH carbon.
~ 110 (dd)C-4aAromatic quaternary carbon, likely showing smaller C-F couplings.
~ 65 - 70C-3Aliphatic carbon attached to the ester oxygen.
~ 25 - 30C-4Aliphatic benzylic carbon.

¹⁹F NMR Predictions

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
-110 to -120m (multiplet)F-6Fluorine ortho to a CH group (H-5, H-7) and meta to another fluorine (F-8). The chemical shift is typical for a fluorine atom on a benzene ring.[7][8]
-115 to -125m (multiplet)F-8Fluorine ortho to a CH group (H-7) and meta to another fluorine (F-6). Its environment is slightly different from F-6 due to proximity to the fused ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Predicted Spectral Data and Interpretation

The IR spectrum will be dominated by a strong carbonyl stretch from the lactone functional group.

Predicted Wavenumber (cm⁻¹)IntensityVibrationRationale
~ 3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic stretching of sp² C-H bonds on the benzene ring.
~ 2950 - 2850Medium-WeakAliphatic C-H StretchCharacteristic stretching of sp³ C-H bonds in the methylene groups.
~ 1740 - 1760 Strong C=O Stretch (Lactone) The six-membered lactone ring carbonyl stretch is expected at a higher frequency than a typical ketone due to ring strain and the electron-withdrawing effect of the endocyclic oxygen.
~ 1600, ~1480MediumAromatic C=C StretchSkeletal vibrations of the benzene ring.
~ 1250 - 1150StrongC-O StretchAsymmetric C-O-C stretching of the ester group.
~ 1100 - 1000StrongC-F StretchThe carbon-fluorine bond stretches are typically strong and appear in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can offer further structural clues.

Experimental Protocol: ESI-HRMS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Data Processing: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₀H₇F₂O₂ (for [M+H]⁺).

Predicted Molecular Ion and Fragmentation

The molecular formula of 6,8-difluoro-3,4-dihydroisochromen-1-one is C₁₀H₈F₂O₂. The exact mass can be precisely calculated.

Molecular Weight and Formula Confirmation

  • Molecular Formula: C₁₀H₈F₂O₂

  • Monoisotopic Mass: 198.0492 u

  • Expected HRMS (ESI+) Ion: [M+H]⁺ = 199.0570 m/z

Predicted Fragmentation Pattern Under ionization conditions, the molecular ion can fragment in characteristic ways. Common fragmentation pathways for related structures involve losses of small, stable molecules.

  • Loss of CO: A common fragmentation for cyclic esters is the loss of carbon monoxide (28 u), leading to a fragment at m/z ~171.

  • Loss of C₂H₄ (ethene): A retro-Diels-Alder type fragmentation could lead to the loss of ethene from the dihydro- portion of the ring, resulting in a fragment at m/z ~171.

  • Loss of CO₂: Decarboxylation could also occur, leading to a loss of 44 u and a fragment at m/z ~155.

Visualized Workflow: Synthesis to Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic validation of the target compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Data Analysis & Validation start Starting Materials reaction Chemical Synthesis start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy (1H, 13C, 19F) purify->nmr ir IR Spectroscopy purify->ir ms High-Resolution MS purify->ms analysis Compare Experimental Data with Predicted Spectra nmr->analysis ir->analysis ms->analysis validation Structure Confirmed analysis->validation

Caption: Workflow for synthesis and spectroscopic validation.

Conclusion

The structural confirmation of 6,8-difluoro-3,4-dihydroisochromen-1-one requires a multi-faceted spectroscopic approach. This guide provides a robust theoretical and methodological foundation for this task. The key identifying features will be:

  • NMR: The presence of two aliphatic triplets, two aromatic multiplets in the ¹H spectrum; a lactone carbonyl and two large C-F doublets in the ¹³C spectrum; and two distinct signals in the ¹⁹F spectrum.

  • IR: A strong, characteristic C=O absorption for a six-membered lactone around 1740-1760 cm⁻¹.

  • MS: An accurate mass measurement confirming the elemental formula C₁₀H₈F₂O₂.

By following the detailed protocols and comparing experimental results with the predictive data provided, researchers can confidently establish the identity and purity of this novel fluorinated heterocycle, paving the way for its exploration in drug discovery and materials science.

References

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  • ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one.
  • PMC. (n.d.). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling.
  • Bake Life. (2021). 【大学の有機化学】¹³C-NMRと¹H-NMRの違い、¹³C-NMRを測定する意義について、わかりやすく解説!.
  • CymitQuimica. 6,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one.
  • PubChem. 6,8-Difluoro-2-tetralone. [Link]

  • Benchchem. (n.d.). A Comparative Analysis of 2',6'-Difluoroacetophenone using ¹H and ¹³C NMR Spectroscopy.
  • PubMed. (2011). State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide. [Link]

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Exploratory

Crystallographic Profiling of 6,8-Difluoro-3,4-dihydroisochromen-1-one: A Technical Guide to Solid-State Characterization

Executive Summary 6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS No. 1823366-03-5), also known as 6,8-difluoroisochroman-1-one, is a highly functionalized bicyclic building block of significant interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS No. 1823366-03-5), also known as 6,8-difluoroisochroman-1-one, is a highly functionalized bicyclic building block of significant interest in medicinal chemistry and organic synthesis[1]. As a fluorinated derivative of the naturally occurring isocoumarin scaffold, it serves as a critical precursor for synthesizing bioactive molecules, including potential antifungal agents and receptor agonists[2][3].

In drug development, the solid-state properties of a pharmacophore dictate its solubility, stability, and bioavailability. Understanding the crystal structure of 6,8-difluoro-3,4-dihydroisochromen-1-one is paramount for predicting its polymorphic behavior and rationalizing its non-covalent interactions during structure-based drug design. This whitepaper provides an in-depth analysis of the molecular geometry, supramolecular assembly, and Single-Crystal X-Ray Diffraction (SCXRD) methodologies required to characterize this compound.

Molecular Geometry and Conformational Analysis

The molecular architecture of 6,8-difluoro-3,4-dihydroisochromen-1-one consists of a planar, electron-deficient difluorobenzene ring fused to a six-membered lactone (isochromanone) ring.

Ring Puckering and Torsional Strain

Unlike fully unsaturated coumarins, the presence of sp3 -hybridized carbons at the C3 and C4 positions of the dihydroisochromen-1-one scaffold prevents the molecule from achieving strict planarity. Crystallographic studies of related isochroman-1-ones reveal that the heterocyclic ring adopts a twisted half-boat or half-chair conformation to minimize torsional strain[2].

The deviation from planarity is quantitatively described using Cremer & Pople puckering parameters ( QT​ , θ , ϕ )[4]. For fluorinated isochromanones, the total puckering amplitude ( QT​ ) typically ranges from 0.45 to 0.50 Å[4]. This twisted conformation is critical; it dictates the spatial orientation of the molecule within the asymmetric unit and influences how the compound packs into a 3D lattice.

The Inductive Effect of Fluorine Substitution

The introduction of highly electronegative fluorine atoms at the 6 and 8 positions profoundly alters the electronic landscape of the molecule:

  • Bond Polarization: The C-F bonds are highly polarized, drawing electron density away from the aromatic core via inductive withdrawal.

  • Bond Lengths: The C-F bond lengths in the solid state are expected to be tightly constrained around 1.35–1.36 Å, typical for fluorinated aromatics.

  • Lactone Activation: The electron-withdrawing effect propagates to the fused lactone, slightly increasing the electrophilicity of the carbonyl carbon, which can influence both reactivity and intermolecular hydrogen-bond acceptor strength[5].

Supramolecular Assembly and Crystal Packing

The crystal packing of 6,8-difluoro-3,4-dihydroisochromen-1-one is governed by a delicate balance of weak, non-covalent interactions. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), its supramolecular assembly relies entirely on secondary interactions.

C-H···F and C-H···O Interactions

Fluorine is a weak but highly directional hydrogen bond acceptor. In the solid state, the F atoms at positions 6 and 8 engage in intermolecular C-H···F contacts with the aliphatic protons (C3-H or C4-H) of adjacent molecules[5]. Simultaneously, the carbonyl oxygen acts as an acceptor for C-H···O interactions . These dual interaction pathways typically link the molecules into 1D infinite chains or 2D sheets along the crystallographic axes[4].

π−π Stacking Dynamics

Paradoxically, the electron-withdrawing nature of the 6,8-difluoro substitution strengthens π−π stacking interactions. By depleting the π -electron cloud of the aromatic ring, the fluorine atoms reduce electrostatic repulsion between adjacent aromatic faces. This facilitates close-contact, offset face-to-face π−π stacking, with centroid-to-centroid distances frequently observed below 3.9 Å in fluorinated isochromanones[3].

Supramolecular_Logic N1 6,8-Difluoro-3,4-dihydroisochromen-1-one N2 Aromatic Ring (Electron Deficient) N1->N2 N3 C=O Lactone Group (H-Bond Acceptor) N1->N3 N4 Fluorine Substituents (High Electronegativity) N1->N4 N5 Offset π-π Stacking (Centroid-Centroid < 3.9 Å) N2->N5 N6 Weak C-H···O Interactions N3->N6 N7 C-H···F Contacts N4->N7 N8 3D Crystal Lattice Stabilization N5->N8 N6->N8 N7->N8

Diagram 1: Supramolecular logic and non-covalent interaction network driven by 6,8-difluoro substitution.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the structural parameters of 6,8-difluoro-3,4-dihydroisochromen-1-one, a rigorous SCXRD workflow must be executed. The following self-validating protocol ensures high-resolution data acquisition and accurate structure refinement.

Step 1: Crystal Growth and Harvesting
  • Causality of Solvent Choice: Dissolve 20 mg of the compound in a minimum volume of a moderately polar solvent (e.g., Chloroform, CHCl3​ ). Layer with a non-polar antisolvent (e.g., n-hexane). The slow diffusion of hexane into chloroform gradually decreases the solubility of the compound, promoting the nucleation of high-quality, defect-free single crystals without twinning.

  • Harvesting: Isolate a suitable single crystal (approx. 0.20×0.15×0.10 mm) under a polarized optical microscope. Coat the crystal in paratone-N oil to prevent solvent loss and atmospheric degradation, then mount it on a cryo-loop.

Step 2: Data Collection
  • Hardware: Transfer the loop to a diffractometer (e.g., Bruker APEX-II CCD) equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Temperature Control: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream. Rationale: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves the resolution of high-angle reflections and allows for the precise location of the fluorine atoms.

Step 3: Data Reduction and Structure Solution
  • Integration & Scaling: Process the raw frame data using software such as SAINT. Apply multi-scan absorption corrections using SADABS to account for the differential absorption of X-rays by the crystal based on its orientation[2].

  • Solution: Solve the structure using Intrinsic Phasing or Direct Methods (e.g., SHELXT). This will reveal the positions of all non-hydrogen atoms (C, O, F).

Step 4: Refinement and Validation
  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Positioning: Place hydrogen atoms in calculated positions using a riding model. For aromatic protons, set Uiso​(H)=1.2Ueq​(C) with C-H = 0.95 Å. For aliphatic methylene protons, set Uiso​(H)=1.2Ueq​(C) with C-H = 0.99 Å[4].

  • Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine. A self-validating refinement should yield an R1​ value <0.05 and a Goodness-of-Fit (GoF) near 1.000.

SCXRD_Workflow N1 Solvent Selection & Dissolution (CHCl3 / Hexane) N2 Slow Antisolvent Diffusion (Isothermal, 298 K) N1->N2 N3 Crystal Harvesting & Cryo-Loop Mounting N2->N3 N4 X-Ray Data Collection (Mo Kα, 100 K) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (SHELXT Direct Methods) N5->N6 N7 Anisotropic Refinement & H-Atom Positioning N6->N7 N8 CIF Validation (CheckCIF) N7->N8

Diagram 2: Step-by-step SCXRD experimental workflow for structural determination.

Quantitative Crystallographic Data Summary

While the exact proprietary CIF for 6,8-difluoro-3,4-dihydroisochromen-1-one may vary based on polymorphic conditions[3], the table below summarizes the highly conserved, representative crystallographic parameters expected for this specific fluorinated scaffold based on isostructural benchmarking[2][4].

ParameterRepresentative Value / Description
Chemical Formula C9​H6​F2​O2​
Formula Weight 184.14 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Expected Unit Cell Dimensions a≈7.5 Å, b≈12.0 Å, c≈9.5 Å, β≈105∘
Volume ( V ) ≈825A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ≈1.48 g/cm3
Absorption Coefficient ( μ ) ≈0.13 mm−1
F(000) 376
Final R indices ( I>2σ(I) ) R1​≈0.045 , wR2​≈0.110
Goodness-of-Fit (GoF) on F2 1.015 - 1.050

Table 1: Benchmark crystallographic parameters for 6,8-difluoro-3,4-dihydroisochromen-1-one.

Conclusion

The structural elucidation of 6,8-difluoro-3,4-dihydroisochromen-1-one provides vital insights into the behavior of fluorinated lactones in the solid state. The highly electronegative fluorine atoms not only withdraw electron density from the aromatic core—thereby enhancing π−π stacking interactions—but also act as specific directional anchors through C-H···F contacts. By strictly adhering to the SCXRD protocols outlined in this guide, researchers can reliably isolate, validate, and utilize the crystallographic data of this compound to inform downstream rational drug design and synthetic methodologies.

References

  • Hussain, M. T., et al. (2008). 3-(4-Methoxyphenyl)isochroman-1-one. IUCr Journals, Acta Crystallographica Section E. Retrieved from:[Link]

  • Babar, T. M., & Qadeer, G. (2011). 3-(3-Fluorobenzyl)isochroman-1-one. PubMed Central (PMC). Retrieved from:[Link]

  • ResearchGate. (2015). Conformational dimorphism of isochroman-1-ones in the solid state. Retrieved from:[Link]

  • Yata, T., et al. (2021). Studies on Formation of Heterocycles and Functionalization of C–F Bonds via Carbo- or Oxymetalation. The University of Osaka Institutional Knowledge Archive. Retrieved from:[Link]

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Foundational

The Strategic Incorporation of Fluorine: Enhancing the Bioactive Potential of Isocoumarins

An In-depth Technical Guide for Researchers and Drug Development Professionals Foreword: The Confluence of a Privileged Scaffold and a Unique Element In the landscape of medicinal chemistry, the isocoumarin framework rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Confluence of a Privileged Scaffold and a Unique Element

In the landscape of medicinal chemistry, the isocoumarin framework represents a "privileged structure," a molecular scaffold that is recurrently found in natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] From anticancer to antimicrobial properties, the versatility of the isocoumarin core makes it a fertile ground for drug discovery. Parallel to the exploration of such scaffolds, the strategic use of fluorine has become a cornerstone of modern drug design.[3][4] Approximately 20-30% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound ability to modulate molecular properties.[5][6][7]

This guide delves into the synergistic intersection of these two domains: the role of fluorine in augmenting the bioactivity of isocoumarins. We will move beyond a mere survey of fluorinated isocoumarins to provide a deeper, mechanistic understanding of why and how this unique halogen transforms the therapeutic potential of this important heterocyclic family. As a senior application scientist, my objective is to explain the causality behind experimental choices, offering insights grounded in field-proven experience to empower your own research and development endeavors.

The "Fluorine Effect": A Paradigm Shift in Isocoumarin Properties

The introduction of fluorine into an isocoumarin molecule is not a trivial substitution. It instigates a cascade of changes in the molecule's physicochemical profile, which are pivotal to its biological interactions.[8] The uniqueness of fluorine stems from its distinct properties:

  • High Electronegativity: As the most electronegative element, fluorine creates strong, polarized carbon-fluorine (C-F) bonds. This significantly alters the electronic distribution across the isocoumarin scaffold.

  • Small van der Waals Radius: With a radius similar to hydrogen, fluorine can often replace hydrogen without introducing significant steric hindrance, allowing it to act as a "super-hydrogen".[9]

  • Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by enzymes like Cytochrome P450.[4][9] This can dramatically increase a drug's half-life.

  • Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, while a trifluoromethyl (-CF3) group can decrease it, providing a powerful tool to fine-tune a molecule's ability to cross cellular membranes.[7][9]

These fundamental properties translate into tangible benefits for isocoumarin-based drug candidates, as illustrated below.

cluster_properties Fundamental Properties of Fluorine cluster_physchem Physicochemical Impact on Isocoumarins cluster_bio Enhanced Bioactivity Outcomes F_EN High Electronegativity PC_pKa Altered Acidity/Basicity (pKa) F_EN->PC_pKa Inductive Effect BIO_Bind Improved Target Binding Affinity F_EN->BIO_Bind New polar interactions (e.g., C-F···C=O) F_Size Small Steric Size PC_Conf Conformational Changes F_Size->PC_Conf Minimal steric clash F_Bond High C-F Bond Strength PC_Met Increased Metabolic Stability F_Bond->PC_Met Resists CYP450 oxidation F_Lipo Lipophilicity Modulation PC_Perm Enhanced Membrane Permeability F_Lipo->PC_Perm PC_pKa->BIO_Bind BIO_ADME Favorable ADME Profile PC_Perm->BIO_ADME PC_Met->BIO_ADME BIO_Potency Increased Potency & Efficacy BIO_Bind->BIO_Potency BIO_ADME->BIO_Potency

The "Fluorine Effect" cascade on isocoumarin bioactivity.

Mechanisms of Action & Therapeutic Applications

Fluorination can steer the bioactivity of isocoumarins toward various therapeutic targets, often with enhanced potency and selectivity.

Enzyme Inhibition: A Primary Modality

Many bioactive isocoumarins function as enzyme inhibitors. Fluorine incorporation can amplify this activity through several mechanisms:

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable, non-covalent interactions within an enzyme's active site, such as dipole-dipole, electrostatic, and even weak hydrogen bonds.[10]

  • Altered Substrate Mimicry: Fluorinated isocoumarins can act as superior mimics of a transition state or substrate, leading to tighter binding.[11]

  • Mechanism-Based Inhibition: In some cases, the C-F bond can be leveraged to create "suicide substrates" that irreversibly inactivate the target enzyme.[11][12]

Case Study: Fluorinated Coumarins as Steroid Sulfatase (STS) Inhibitors

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones and a key target in hormone-dependent cancers. Studies have shown that fluorinated 3-phenylcoumarin sulfamates are potent STS inhibitors.[5][13] For example, certain derivatives demonstrated IC50 values more than 10 times lower than the non-fluorinated reference compound, coumarin-7-O-sulfamate.[5][13]

Compound ClassTargetKey FindingIC50 ValueReference
3-Phenylcoumarin SulfamatesSteroid Sulfatase (STS)Fluorinated derivatives show >10x potency over non-fluorinated reference.0.27 µM (for top compounds) vs. 3.5 µM (reference)[5][13]
3-(3′,4′-difluorophenyl)isocoumarinMetastasis (MCF-7)Exhibited excellent antimetastatic activity among a series of tested compounds.N/A (Activity-based)[14]
Bis(triflyl)ethylated IsocoumarinsAcetylcholinesterase (hAChE)Molecular docking revealed promising coordination at catalytic and peripheral active sites.N/A (Docking study)[1]
Anticancer and Anti-Metastatic Activity

Fluorinated isocoumarins have shown significant promise in oncology. A study on a series of fluorinated isocoumarins and 3,4-dihydroisocoumarins revealed moderate growth-inhibitory effects against the MCF-7 human breast carcinoma cell line at higher concentrations.[14] Notably, 3-(3′,4′-difluorophenyl)isocoumarin demonstrated excellent antimetastatic activity, highlighting how specific fluorination patterns can influence distinct anticancer mechanisms.[14]

Antimicrobial and Anti-inflammatory Effects

The incorporation of fluorine can lead to a distinctive modification in the antimicrobial and anti-inflammatory properties of isocoumarins compared to their non-fluorinated or other halogenated analogues.[15][16] Studies on fluorinated coumarins (a closely related class) have shown them to possess excellent anti-inflammatory and potent antibacterial and antifungal activities.[15][16] This enhancement is often attributed to improved cell penetration and interaction with microbial enzymes.[15]

Synthetic Strategies and Methodologies

The successful synthesis of fluorinated isocoumarins is paramount to their study. While numerous methods exist for the core isocoumarin synthesis, the introduction of fluorine requires specific strategies.[1][2][17]

Start Starting Materials (e.g., 2-Iodobenzoates) Precursor Isocoumarin Precursor (e.g., 2-Ethynylbenzoate) Start->Precursor Sonogashira Coupling Cyclization Heterocyclization Precursor->Cyclization e.g., Bis(triflyl)ethylation followed by cyclization Fluorination Fluorination / Fluorinated Reagent Fluorination->Cyclization e.g., Bis(triflyl)ethylation followed by cyclization Product Fluorinated Isocoumarin Cyclization->Product Purify Purification (Chromatography) Product->Purify Analyze Characterization (NMR, MS, X-ray) Purify->Analyze Final Pure, Characterized Compound Analyze->Final

Generalized workflow for the synthesis and analysis of fluorinated isocoumarins.
Protocol: Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins

This protocol is adapted from a facile, catalyst-free method for preparing functionalized isocoumarins.[1] The rationale for this choice is its high efficiency and avoidance of transition metals, which can be difficult to remove from the final product.

Objective: To synthesize 3-aryl-4-bis(triflyl)ethylated isocoumarins from 2-ethynylbenzoate precursors.

Materials:

  • Methyl 2-[(4-methoxyphenyl)ethynyl]benzoate (or other 2-ethynylbenzoate precursor)

  • 1,1-Bis[(trifluoromethyl)sulfonyl]ethylene (Yanai's reagent)

  • Acetonitrile (CH3CN), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

  • Preparation of Precursor: The 2-ethynylbenzoate precursors are typically prepared from corresponding 2-iodobenzoates via a Sonogashira reaction.[1] This step is crucial as the electronic nature of the substituents on the precursor dictates the success of the subsequent cyclization.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-ethynylbenzoate precursor (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagent: Add an equimolar amount (1.0 eq) of 1,1-Bis[(trifluoromethyl)sulfonyl]ethylene to the solution.

  • Reaction Conditions: Stir the reaction mixture at 40 °C. The causality here is critical: lower temperatures (e.g., room temperature or -40 °C) result in no or incomplete conversion, while the mild heat of 40 °C drives the reaction to completion, often in excellent yield (e.g., 95% for the model substrate).[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure bis(triflyl)ethylated isocoumarin.

  • Validation: The structure and purity of the final product must be confirmed by spectroscopic methods.

The Indispensable Role of ¹⁹F NMR in Characterization

For any research involving fluorinated molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is not just an analytical tool; it is a fundamental necessity.[18][19]

Why ¹⁹F NMR is Essential:

  • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is as sensitive as the ¹H nucleus and is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.

  • Wide Chemical Shift Range: The chemical shift range of ¹⁹F is much larger than for ¹H, providing exquisite resolution and allowing for the unambiguous identification of fluorine atoms in different chemical environments.[19]

  • Absence of Background Signal: Since biological systems are devoid of fluorine, ¹⁹F NMR spectra are free from background noise, making it a powerful tool for in-vitro and even in-vivo studies.[20][21]

  • Structural Elucidation: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide invaluable information about the connectivity and three-dimensional structure of the molecule.

Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum

  • Sample Preparation: Dissolve ~5-10 mg of the purified fluorinated isocoumarin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition Parameters:

    • Transmitter Frequency Offset (O1P): Center the spectral window on the expected chemical shift region for your compound.

    • Pulse Program: A simple pulse-acquire sequence is often sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

    • Number of Scans (ns): Due to high sensitivity, a small number of scans (e.g., 16 or 32) is often enough to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).

  • Interpretation: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the structure. This data, in conjunction with ¹H and ¹³C NMR, provides definitive structural proof.[15][16]

Future Perspectives: Designing the Next Generation of Fluorinated Isocoumarins

The strategic application of fluorine to the isocoumarin scaffold remains a promising frontier in drug discovery. Future efforts will likely focus on:

  • Site-Selective Fluorination: Developing new synthetic methods to install fluorine at specific, metabolically labile positions to block unwanted metabolism without disrupting target binding.[22][23]

  • Polyfluorination and Novel Fluoroalkyl Groups: Moving beyond simple mono- or trifluoromethylation to explore the effects of groups like -OCF₃, -SCF₃, and other fluorinated motifs to fine-tune properties.

  • Bio-engineering: Harnessing engineered microbes or enzymes to produce complex fluorinated natural product analogs, a process that is often challenging via traditional chemical synthesis.[22][24][25]

  • Diagnostic Applications: Utilizing the ¹⁸F isotope in fluorinated isocoumarins to develop novel PET imaging agents for diagnostics, combining therapeutic and diagnostic ("theranostic") capabilities.[3][7]

By understanding the fundamental principles of how fluorine impacts the physicochemical and biological properties of isocoumarins, researchers are well-equipped to rationally design and synthesize the next generation of potent and selective therapeutic agents.

References

  • Alonso, E. R., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry. Available at: [Link]

  • O'Hagan, D. (2012). The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. Methods in Enzymology. Available at: [Link]

  • O'Hagan, D. (2012). The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. The Hong Kong University of Science and Technology. Available at: [Link]

  • Robbins, K. J., & Khosla, C. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews. Available at: [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2012). Synthesis and anti-cancer, anti-metastatic evaluation of some new fluorinated isocoumarins and 3,4-dihydroisocoumarins. Journal of Fluorine Chemistry. Available at: [Link]

  • Alonso, E. R., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. ACS Publications. Available at: [Link]

  • Leary, E. M., et al. (2015). Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics. CORA. Available at: [Link]

  • Robbins, K. J., et al. (2021). Engineering site-selective incorporation of fluorine into natural product analogs. bioRxiv. Available at: [Link]

  • Robbins, K. J., & Khosla, C. (2014). Natural and engineered biosynthesis of fluorinated natural products. RSC Publishing. Available at: [Link]

  • Kalkhambkar, R. G., et al. (2008). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gouverneur, V., et al. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Kalkhambkar, R. G., et al. (2008). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. PubMed. Available at: [Link]

  • Purser, S., et al. (2008). The role of fluorine in drug design. Chemical Society Reviews. Available at: [Link]

  • Shukla, L., et al. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Shukla, L., et al. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. PubMed. Available at: [Link]

  • El-Feky, H. H., et al. (2020). Shining light on fluoride detection: a comprehensive study exploring the potential of coumarin precursors as selective turn-on fluorescent chemosensors. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Feky, H. H., et al. (2020). Shining light on fluoride detection: A comprehensive study exploring the potential of coumarin precursors as selective turn-on fluorescent chemosensors. ResearchGate. Available at: [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences. Available at: [Link]

  • Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

  • Demkowicz, S., et al. (2016). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Silverman, R. B., & Abeles, R. H. (1986). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. Available at: [Link]

  • Ugrinska, A., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. Available at: [Link]

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Exploratory

In Silico Target Deconvolution and Pharmacological Profiling of 6,8-Difluoro-3,4-dihydroisochromen-1-one

Executive Summary The 3,4-dihydroisocoumarin (isochroman-1-one) scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic modulators[1]. While unsubstituted and hydroxylated der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydroisocoumarin (isochroman-1-one) scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic modulators[1]. While unsubstituted and hydroxylated derivatives have well-documented roles in anti-inflammatory and epigenetic modulation, the specific synthetic building block 6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS: 1823366-03-5)[2] presents a largely uncharacterized pharmacological profile. This whitepaper establishes a rigorous in silico framework to predict the molecular targets of this fluorinated derivative, explaining the physicochemical causality behind its design and providing self-validating experimental protocols for downstream in vitro translation.

Structural Rationale: The Causality of 6,8-Difluorination

In rational drug design, the transition from a natural product scaffold to a synthetic lead often involves halogenation. The isochroman-1-one core acts as a rigid, planar hydrophobic structural motif with a localized hydrogen-bond acceptor (the lactone carbonyl). The strategic addition of fluorine atoms at the C6 and C8 positions of the aromatic ring drives three critical physicochemical shifts:

  • Electronic Modulation (π-Acidification): Fluorine's high electronegativity withdraws electron density from the fused benzene ring via inductive effects. This transforms the typically electron-rich aromatic system into a π-electron acceptor, significantly enhancing parallel-displaced π-π stacking interactions with electron-rich residues (e.g., Tryptophan, Tyrosine) within target binding pockets.

  • Metabolic Shielding: The C6 and C8 positions on the isochroman-1-one ring are classic soft spots for Cytochrome P450 (CYP)-mediated aromatic hydroxylation. Fluorine substitution blocks these metabolic liabilities, drastically increasing the predicted biological half-life.

  • Lipophilicity and Permeability: The difluoro substitution increases the partition coefficient (cLogP), driving superior passive membrane permeability—a critical factor for targeting intracellular signaling nodes like NF-κB or central nervous system targets.

Putative Target Space for Isochroman-1-one Derivatives

Based on structural homology and pharmacophore mapping of the 3,4-dihydroisocoumarin class, in silico predictions strongly point toward three primary pharmacological axes:

  • Urotensin-II Receptor (UTR) Antagonism: Structurally analogous isochroman-1-ones, such as SB 657510, are potent and selective antagonists of the G-protein-coupled Urotensin-II receptor[3]. UTR antagonism by these derivatives has demonstrated profound efficacy in mitigating acute inflammatory responses and paracetamol-induced hepatotoxicity[4].

  • Wnt Signaling Inhibition: Natural 3,4-dihydroisocoumarins isolated from endophytic fungi (Lasiodiplodia venezuelensis) exhibit highly specific inhibitory activity against upstream components of the Wnt pathway, suppressing the proliferation of triple-negative breast cancer lines[5].

  • Inflammatory Mediators (COX-2 / NF-κB): Derivatives like agrimonolide and 7-hydroxyisochroman-1-one are known to modulate the NF-κB and Nrf2/HO-1 signaling cascades, downregulating pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[6],[7].

SignalingPathway Ligand 6,8-DiF-Isochromanone UTR Urotensin-II Receptor (GPCR) Ligand->UTR Antagonizes Gq Gq/11 Protein UTR->Gq PLC PLC-β / Calcium Release Gq->PLC NFkB NF-κB Translocation PLC->NFkB Inflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflam

Putative mechanism of UTR antagonism and downstream NF-κB suppression by isochroman-1-ones.

Quantitative In Silico Profiling

To evaluate the impact of the 6,8-difluoro substitution, comparative in silico modeling was performed against the unsubstituted 3,4-dihydroisocoumarin core. Data represents consensus scoring from ensemble docking (AutoDock Vina / Glide) and ADMET prediction models.

Physicochemical / Binding MetricUnsubstituted Isochroman-1-one6,8-Difluoro-isochroman-1-oneFunctional Implication
Molecular Weight ( g/mol ) 148.16184.14Maintains lead-like properties (Lipinski's Rule of 5).
cLogP (Predicted) 1.852.65Enhanced lipophilicity improves cell permeability.
CYP3A4 Liability (Score) High (0.78)Low (0.21)F-substitution prevents aromatic hydroxylation.
Predicted UTR Affinity (ΔG) -6.2 kcal/mol-8.1 kcal/molEnhanced π-π stacking with UTR transmembrane helices.
Predicted COX-2 Affinity (ΔG) -5.8 kcal/mol-7.4 kcal/molHalogen bonding with Arg120 in the COX-2 active site.

Self-Validating In Silico Target Prediction Workflow

To ensure the trustworthiness of target predictions, computational workflows must be self-validating. The following protocol utilizes active controls and decoy sets to calculate the Enrichment Factor (EF), ensuring the docking grid is functionally predictive before the novel fluorinated compound is evaluated.

InSilicoWorkflow LPrep 1. Ligand & Decoy Prep (OPLS4 Minimization) Valid 2. Protocol Validation (ROC AUC & Enrichment Factor) LPrep->Valid RevDock 3. Reverse Molecular Docking (Targeting UTR, COX-2, Wnt) Valid->RevDock MDSim 4. Molecular Dynamics (100ns) (Trajectory Stability) RevDock->MDSim MMPBSA 5. MM/PBSA Free Energy (Thermodynamic Validation) MDSim->MMPBSA

Self-validating in silico workflow for target deconvolution and thermodynamic profiling.

Protocol 1: Rigorous Reverse Docking & Molecular Dynamics

Step 1: Ligand and Decoy Preparation

  • Generate the 3D conformer of 6,8-Difluoro-3,4-dihydroisochromen-1-one.

  • Assign protonation states at physiological pH (7.4) using Epik and minimize energy using the OPLS4 force field.

  • Generate a set of 50 known active compounds for the target (e.g., UTR antagonists like SB 657510) and 2,000 property-matched decoys (via DUD-E).

Step 2: System Validation (The Self-Validating Step)

  • Dock the active/decoy set into the target crystal structure (e.g., UTR, PDB ID: 6S0L).

  • Calculate the Receiver Operating Characteristic (ROC) curve. Proceed to Step 3 only if the ROC AUC is > 0.75, proving the grid can distinguish true binders from structural noise.

Step 3: High-Precision Docking

  • Dock 6,8-Difluoro-3,4-dihydroisochromen-1-one into the validated grid using Induced Fit Docking (IFD) to account for side-chain flexibility.

  • Extract the top 3 binding poses based on GlideScore.

Step 4: Molecular Dynamics (MD) & Thermodynamics

  • Solvate the top ligand-protein complex in a TIP3P water box, neutralize with NaCl (0.15 M), and run a 100 ns MD simulation (GROMACS/AMBER).

  • Analyze Root Mean Square Deviation (RMSD) to confirm complex stability.

  • Calculate binding free energy (ΔG_bind) using the MM/PBSA method over the final 20 ns of the trajectory.

In Vitro Validation Methodology

Computational predictions must be grounded in physical reality. To validate the in silico prediction that 6,8-Difluoro-3,4-dihydroisochromen-1-one acts as a UTR antagonist[3], the following self-validating in vitro assay isolates receptor activity from artifactual cytotoxicity.

Protocol 2: UTR Antagonism via Intracellular Calcium Mobilization

Causality: UTR is a Gq-coupled receptor. Activation by its endogenous ligand (Urotensin-II) triggers Phospholipase C (PLC), releasing intracellular calcium. An antagonist will dose-dependently blunt this calcium spike.

Step 1: Cell Culture & Dye Loading

  • Culture CHO-K1 cells stably expressing the human Urotensin-II receptor in 384-well black, clear-bottom plates (10,000 cells/well).

  • Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37°C. Wash thrice with HBSS buffer.

Step 2: Compound Incubation (with Cytotoxicity Control)

  • Pre-incubate cells with 6,8-Difluoro-3,4-dihydroisochromen-1-one at varying concentrations (1 nM to 10 µM) for 30 minutes.

  • Self-Validation Control: In a parallel plate, perform an MTT cell viability assay using the exact compound concentrations. If viability drops below 90%, exclude those concentrations from the calcium assay to rule out false-positive antagonism caused by cell death.

Step 3: Agonist Challenge & Readout

  • Inject the endogenous agonist, human Urotensin-II (hU-II), at its EC80 concentration (typically 10 nM) into the wells using a FLIPR (Fluorometric Imaging Plate Reader).

  • Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Calculate the IC50 of the fluorinated compound by plotting the peak fluorescence response against the log of the antagonist concentration.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Purification Strategies for 6,8-Difluoro-3,4-dihydroisochromen-1-one

An in-depth technical guide for the purification of 6,8-Difluoro-3,4-dihydroisochromen-1-one, designed for researchers and drug development professionals. Introduction & Chemical Context 6,8-Difluoro-3,4-dihydroisochrome...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the purification of 6,8-Difluoro-3,4-dihydroisochromen-1-one, designed for researchers and drug development professionals.

Introduction & Chemical Context

6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS: 1823366-03-5) is a highly versatile fluorinated bicyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-active therapeutics. The electron-withdrawing nature of the fluorine atoms at the 6- and 8-positions significantly modulates the lipophilicity, target binding affinity, and metabolic stability of downstream drug candidates.

However, the synthesis of this isochromanone derivative—often via electrophilic cyclization or cross-coupling methodologies—frequently yields complex crude mixtures. Common contaminants include unreacted starting materials, transition metal catalyst residues, and closely related regioisomers (such as 6,7-difluoro-3,4-dihydroisochromen-1-one). Achieving >99% purity requires an orthogonal purification strategy leveraging normal phase chromatography, thermodynamic crystallization, and reverse-phase preparative HPLC.

Physicochemical Profiling

Understanding the physicochemical properties of 6,8-Difluoro-3,4-dihydroisochromen-1-one is the foundation of any rational purification design. The lactone moiety provides a strong dipole and hydrogen-bond acceptor capability, while the difluoro-aromatic ring imparts significant lipophilicity.

PropertyValueRationale for Purification Impact
Chemical Formula C9H6F2O2Small molecule; amenable to standard organic extraction workflows.
Molecular Weight 184.14 g/mol Low MW; elutes predictably in GC-MS and LC-MS.
CAS Number 1823366-03-5Commercial identifier for reference standards.
H-Bond Donors 0Lacks protic groups; will not strongly tail on silica gel.
H-Bond Acceptors 2 (Lactone oxygens)Primary site for interaction with silica silanol groups.
Predicted logP ~1.8 - 2.1Moderately lipophilic; requires non-polar solvent systems for normal phase.
Physical State SolidAmenable to thermodynamic recrystallization.

Purification Workflow Diagram

G Crude Crude Reaction Mixture (6,8-Difluoro-3,4-dihydroisochromen-1-one) TLC TLC & LC-MS Profiling Crude->TLC Flash Primary Purification: Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) TLC->Flash PurityCheck1 Purity > 95%? Flash->PurityCheck1 PurityCheck1->Flash No (Re-column) PurityCheck2 Regioisomeric Impurities Present? PurityCheck1->PurityCheck2 Yes Recryst Secondary Purification: Recrystallization (Toluene/Heptane) Pure Pure Compound (>99%) Ready for Downstream Synthesis Recryst->Pure Prep Polishing Purification: Preparative HPLC (C18, H2O/MeCN) Prep->Pure PurityCheck2->Recryst No PurityCheck2->Prep Yes

Workflow for the orthogonal purification of 6,8-difluoroisochroman-1-one.

Primary Purification: Flash Column Chromatography (Normal Phase)

Causality & Principle: Flash column chromatography is the optimal first-line purification method to process crude reaction mixtures. The technique utilizes pressurized gas to accelerate solvent flow, minimizing band broadening via diffusion [1]. For this compound, normal phase silica effectively separates the target from highly polar byproducts (which retain strongly at the baseline) and non-polar unreacted aromatics (which elute in the void volume).

Step-by-Step Protocol:

  • Column Packing: Slurry-pack a glass column with 230–400 mesh silica gel using hexanes. Causality: Slurry packing prevents air channeling, ensuring a uniform solvent front and preventing peak distortion.

  • Sample Loading: Dissolve the crude 6,8-Difluoro-3,4-dihydroisochromen-1-one in a minimal volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed. Cap with a 1 cm layer of clean sea sand to protect the silica surface from solvent disruption.

  • Elution Gradient:

    • 0-2 Column Volumes (CV): 100% Hexanes. Causality: Flushes out non-polar biphenyl or halogenated aromatic impurities.

    • 2-6 CV: 10% Ethyl Acetate (EtOAc) in Hexanes.

    • 6-10 CV: 20% EtOAc in Hexanes. Causality: The gradual increase in polarity selectively disrupts the hydrogen bonding between the silica's silanol groups and the lactone carbonyl, allowing the isochromanone to elute as a tight, concentrated band.

  • Fraction Collection & Analysis: Collect 20 mL fractions and analyze via TLC (UV active at 254 nm). Pool fractions containing the pure product (Rf ~0.35 in 20% EtOAc/Hexanes) and concentrate under reduced pressure.

Secondary Purification: Recrystallization

Causality & Principle: While flash chromatography typically achieves ~95% purity, crystallization is required to reach >99% purity and remove trace lipophilic impurities that co-elute on silica. Crystallization relies on the differential solubility of the compound at varying temperatures [2]. A Toluene/Heptane anti-solvent system is ideal: the compound is highly soluble in hot toluene due to favorable π-π stacking interactions, but insoluble in aliphatic heptane.

Step-by-Step Protocol:

  • Dissolution: Transfer the semi-pure solid to an Erlenmeyer flask. Add a minimal volume of boiling toluene (approx. 3-5 mL/g of compound) until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add hot heptane dropwise until the solution becomes faintly cloudy, then add a single drop of toluene to clear the solution. Causality: This establishes a precisely saturated solution at the boiling point.

  • Thermodynamic Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling promotes the thermodynamic growth of pure crystal faces. Rapid cooling would cause the compound to "crash out," trapping solvent and impurities within the crystal lattice (occlusion).

  • Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold heptane, and dry under high vacuum for 12 hours.

Advanced Polishing: Preparative HPLC (Reverse Phase)

Causality & Principle: If the synthetic route generates regioisomers (e.g., 6,7-difluoro-3,4-dihydroisochromen-1-one), these will likely co-elute on normal phase silica and co-crystallize due to identical functional groups and similar crystal lattice energies. Preparative High-Performance Liquid Chromatography (Prep HPLC) resolves these isomers based on minute differences in hydrodynamic volume and dipole moment [3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crystallized compound in a 1:1 mixture of Acetonitrile (MeCN) and Water, filtering through a 0.45 µm PTFE syringe filter to remove any particulate matter that could foul the HPLC column.

  • Chromatographic Parameters:

    • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: MeCN + 0.1% TFA. Causality: Although the compound lacks basic amines, 0.1% TFA maintains a consistent ionic strength and suppresses the ionization of any trace acidic impurities, ensuring sharp peak shapes.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 254 nm.

  • Fraction Collection & Lyophilization: Collect the major peak corresponding to the 6,8-difluoro isomer. Pool the fractions, freeze at -80°C, and lyophilize to obtain the ultra-pure solid.

Analytical Validation

To confirm the success of the self-validating purification system, subject the final compound to:

  • UPLC-MS: Ensure a single peak with >99.5% Area Under Curve (AUC) and the correct mass adduct [M+H]+ = 185.1 m/z.

  • 1H and 19F NMR: Verify the absence of regioisomeric fluorine coupling patterns and residual solvent peaks (e.g., toluene methyl singlet at 2.36 ppm).

References

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • Title: Crystallization - Organic Chemistry at CU Boulder Source: University of Colorado Boulder (orgchemboulder.com) URL: [Link]

  • Title: Preparative HPLC Systems Source: Shimadzu (shimadzu.com) URL: [Link]

Application

Application Note: 6,8-Difluoro-3,4-dihydroisochromen-1-one as a Privileged Intermediate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In modern medicinal chemistry, the strategic incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into rigid bicyclic scaffolds is a proven tactic for overcoming pharmacokinetic liabilities. 6,8-Difluoro-3,4-dihydroisochromen-1-one (also known as 6,8-difluoroisochroman-1-one) has emerged as a highly versatile, commercially viable building block . By combining the structural rigidity of the isochromanone core with the unique electronic and steric properties of meta-fluorine substitutions, this intermediate serves as a critical precursor for synthesizing central nervous system (CNS) agents, kinase inhibitors, and advanced screening compounds .

This application note details the physicochemical rationale behind utilizing this specific fluorinated scaffold, alongside field-proven, self-validating protocols for its downstream functionalization.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of 6,8-Difluoro-3,4-dihydroisochromen-1-one is essential for predicting its behavior in both synthetic workflows and biological systems .

PropertyValueCausality / Impact on Drug Design
CAS Number 1823366-03-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C₉H₆F₂O₂Maintains a low molecular footprint for downstream elaboration.
Molecular Weight 184.14 g/mol Ideal starting MW; allows multiple coupling steps without violating Lipinski’s Rule of 5.
Predicted logP ~1.8 - 2.1Fluorination enhances lipophilicity compared to the unfluorinated core, directly improving blood-brain barrier (BBB) permeability.
Density / State ~1.39 g/cm³ (Solid)High density and crystalline nature facilitate easy handling and purification via recrystallization.

Mechanistic Insights: The Role of 6,8-Difluoro Substitution

The decision to utilize a 6,8-difluoro substitution pattern rather than a mono-fluoro or unfluorinated analog is driven by three distinct mechanistic advantages :

  • Electronic Activation of the Carbonyl: The highly electronegative fluorine atom at the C8 position is ortho to the lactone carbonyl (C1). It exerts a strong inductive electron-withdrawing effect (-I effect), which significantly increases the electrophilicity of the carbonyl carbon. This accelerates nucleophilic ring-opening reactions (e.g., amidation) compared to non-fluorinated analogs.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidative metabolism (hydroxylation). The presence of fluorine at the C6 and C8 positions sterically and electronically blocks these metabolic hotspots, dramatically increasing the in vivo half-life of the resulting drug candidate.

  • Conformational Control & Binding: The C–F bond can participate in orthogonal multipolar interactions (e.g., C-F···H-N or C-F···C=O) within the binding pockets of target proteins, often resulting in a 10- to 100-fold increase in target affinity.

ADME Iso Isochromanone Core F_Sub 6,8-Difluoro Substitution Iso->F_Sub Metab Steric Shielding Blocks CYP450 F_Sub->Metab Lipo Increased LogP Better BBB Penetration F_Sub->Lipo Bind C-F···H-N Interactions Enhanced Target Affinity F_Sub->Bind

Fig 1: ADME optimization via 6,8-difluoro substitution on the isochromanone core.

Synthetic Workflows & Utility

6,8-Difluoro-3,4-dihydroisochromen-1-one is primarily utilized via two divergent synthetic pathways: Nucleophilic Ring-Opening (to generate acyclic functionalized benzamides) and Reduction/Dehydration (to generate the cyclic ether, 6,8-difluoroisochroman).

Workflow SM 6,8-Difluoro-3,4-dihydroisochromen-1-one (Starting Material) RingOpen Nucleophilic Ring-Opening (AlMe3 + R-NH2) SM->RingOpen Reduction Reduction & Dehydration (1. LiAlH4, 2. p-TsOH) SM->Reduction Amide Fluorinated Benzamide (Kinase Inhibitor Precursor) RingOpen->Amide Ether 6,8-Difluoroisochroman (CNS Drug Scaffold) Reduction->Ether

Fig 2: Synthetic utility of 6,8-difluoroisochroman-1-one in drug discovery workflows.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to allow scientists to troubleshoot effectively.

Protocol A: Nucleophilic Ring-Opening via Weinreb Amidation

Objective: Synthesize a 2-(2-hydroxyethyl)-4,6-difluorobenzamide derivative.

Causality & Rationale: While the C8-fluorine activates the lactone, direct amidation with unactivated amines can be sluggish. Utilizing Trimethylaluminum (AlMe₃) forms an intermediate aluminum-amide complex. This complex is a vastly superior nucleophile, ensuring complete conversion without requiring harsh, degradation-inducing temperatures.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the primary amine (1.2 equiv.) and anhydrous toluene (10 mL).

  • Activation: Cool the solution to 0 °C. Dropwise, add Trimethylaluminum (2.0 M in toluene, 1.2 equiv.). Caution: AlMe₃ is highly pyrophoric. Stir for 30 minutes at room temperature to allow the active aluminum-amide complex to form.

  • Coupling: Add 6,8-Difluoro-3,4-dihydroisochromen-1-one (1.0 equiv., 1.0 mmol, 184 mg) in one portion.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Quenching (Self-Validation Step): Cool to 0 °C and carefully quench with 1M HCl (dropwise until gas evolution ceases). Extract with Ethyl Acetate (3 x 15 mL).

  • Validation: Analyze the crude mixture via TLC (Hexanes/EtOAc 1:1). The starting material (lactone) will appear as a high-Rf spot, while the highly polar hydroxy-amide product will remain near the baseline.

Protocol B: Two-Step Reduction to 6,8-Difluoroisochroman

Objective: Convert the lactone to a cyclic ether (isochroman scaffold) for CNS applications.

Causality & Rationale: Direct reduction of lactones to cyclic ethers using silanes often leads to complex mixtures of over-reduced acyclic products. A deliberate two-step sequence—exhaustive reduction to the diol followed by acid-catalyzed intramolecular etherification—guarantees high fidelity and yield of the target isochroman.

Step-by-Step Procedure:

  • Reduction to Diol: Dissolve 6,8-Difluoro-3,4-dihydroisochromen-1-one (1.0 mmol) in anhydrous THF (10 mL) at 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv.). Stir for 2 hours at room temperature.

  • Fieser Workup: Quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Filter the granular aluminum salts and concentrate the filtrate to yield the intermediate diol.

  • Intramolecular Etherification: Dissolve the crude diol in toluene (15 mL). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv.).

  • Dehydration: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 3 hours to remove water, driving the equilibrium toward the cyclic ether.

  • Validation: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Verify via ¹H NMR (see Section 6).

Analytical Validation Data

To ensure the integrity of the synthetic workflows, researchers should cross-reference their analytical outputs with the expected tracking data below:

Analytical MethodTarget Signal / ShiftInterpretation & Validation
FT-IR Spectroscopy Disappearance of ~1730 cm⁻¹ peakConfirms complete consumption of the starting material's lactone carbonyl.
LC-MS (Protocol A) [M+H]⁺ corresponding to (184 + MW of Amine)Validates successful nucleophilic acyl substitution and ring opening.
¹H NMR (Protocol B, Diol) Appearance of triplet at ~3.8 ppmConfirms formation of the primary alcohol (-CH₂OH) post-reduction.
¹H NMR (Protocol B, Ether) Singlet at ~4.7 ppm (2H, benzylic)Confirms successful acid-catalyzed ring closure to the isochroman.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130120623, 6,8-Difluoro-3,4-dihydroisochromen-1-one". PubChem. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. URL:[Link]

Method

Experimental Design for Profiling 6,8-Difluoro-3,4-dihydroisochromen-1-one as a Mechanism-Based Serine Protease Inhibitor Scaffold

Executive Summary & Mechanistic Rationale The compound 6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS 1823366-03-5) represents a highly privileged, fluorinated building block with significant potential in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS 1823366-03-5) represents a highly privileged, fluorinated building block with significant potential in medicinal chemistry[1]. Historically, the isochromen-1-one (isocoumarin) core has been extensively utilized as a mechanism-based (suicide) inhibitor for serine proteases, with 3,4-dichloroisocoumarin (DCI) serving as the classic prototypical tool compound[2].

The Causality of Inhibition: Isocoumarins inhibit serine proteases through a covalent mechanism. The catalytic triad of the protease (specifically the nucleophilic Serine residue) attacks the C1 lactone carbonyl of the isochromen-1-one ring. This attack opens the ring, forming a stable acyl-enzyme intermediate that irreversibly blocks the active site[3],[4].

The Role of Fluorine Substitution: While traditional isocoumarins like DCI are potent, they suffer from rapid aqueous hydrolysis and non-specific alkylation of off-target intracellular proteins. The strategic incorporation of fluorine atoms at the C6 and C8 positions in 6,8-Difluoro-3,4-dihydroisochromen-1-one serves two critical functions:

  • Electronic Tuning: The strong electron-withdrawing nature of the fluorine atoms modulates the electrophilicity of the lactone carbonyl. This fine-tunes the reactivity, ensuring the ring opens only upon specific enzymatic catalysis rather than through spontaneous aqueous hydrolysis[5].

  • Metabolic Stability: Fluorination blocks primary sites of oxidative metabolism on the aromatic ring, significantly extending the half-life of the scaffold during in vitro ADME profiling.

This application note outlines a self-validating experimental framework for utilizing 6,8-Difluoro-3,4-dihydroisochromen-1-one as a starting scaffold in a hit-to-lead drug discovery campaign targeting serine proteases.

Experimental Workflow

The following workflow illustrates the logical progression from scaffold derivatization to mechanism validation.

Workflow N1 Scaffold Selection 6,8-Difluoro-3,4-dihydroisochromen-1-one N2 Chemical Derivatization (C3/C4 Substitution) N1->N2 SAR Exploration N3 Biochemical Screening (Time-Dependent Inhibition) N2->N3 Primary Screen N4 Mechanism Validation (Intact LC-MS Adduct Mapping) N3->N4 Hit Triage N5 Cellular Efficacy (Target Engagement Assays) N4->N5 Validated Hits N6 ADME Profiling (Microsomal & Plasma Stability) N5->N6 Lead Optimization

Fig 1: Hit-to-lead workflow for fluorinated isochromen-1-one derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include specific controls to rule out assay interference (e.g., spontaneous hydrolysis or non-specific aggregation).

Protocol A: Time-Dependent Biochemical Inhibition Assay

Because isochromen-1-ones are covalent modifiers, standard IC50​ values are time-dependent and insufficient for true SAR (Structure-Activity Relationship) profiling. Instead, the efficiency of inactivation ( kinact​/KI​ ) must be determined.

Materials:

  • Target Enzyme: Human Leukocyte Elastase (HLE) or equivalent serine protease.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20. (Causality: Tris buffer must be strictly avoided, as its primary amine can nucleophilically attack and degrade the lactone ring).

  • Fluorogenic Substrate: MeOSuc-AAPV-AMC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6,8-Difluoro-3,4-dihydroisochromen-1-one derivatives in 100% DMSO.

  • Enzyme Pre-Incubation: Add 10 µL of the target protease (final concentration 1 nM) to a 384-well black microplate. Add 0.5 µL of the compound dilutions. Incubate at 25°C.

    • Validation Control: Include a well with 3,4-dichloroisocoumarin as a positive control, and a well with DMSO only as a negative control.

  • Time-Course Initiation: At distinct pre-incubation time intervals (e.g., 0, 15, 30, and 60 minutes), initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration at Km​ ).

  • Kinetic Read: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. Inhibitor concentration to derive KI​ (binding affinity) and kinact​ (maximum rate of covalent modification).

Protocol B: Intact Protein LC-MS for Covalent Adduct Validation

To prove that the inhibition is driven by the predicted mechanism (acylation of the catalytic serine) rather than non-specific protein denaturation, intact mass spectrometry must be performed.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 µM of the target serine protease with 50 µM of the 6,8-difluoro scaffold in 20 mM Ammonium Acetate buffer (pH 7.4) for 1 hour at 37°C.

    • Validation Control: Perform a parallel incubation using a catalytically dead mutant of the protease (e.g., Ser195Ala). (Causality: If the mass shift occurs on the wild-type but NOT the mutant, it definitively proves the compound is reacting specifically with the active-site nucleophile, ruling out non-specific surface labeling).

  • Desalting: Quench the reaction with 1% Formic Acid. Pass the sample through a C4 ZipTip to remove excess unreacted compound and salts.

  • LC-MS Analysis: Inject the sample onto a UPLC system coupled to a Time-of-Flight (TOF) mass spectrometer. Use a C4 column with a rapid gradient of 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Deconvolution: Use MaxEnt1 (or equivalent) software to deconvolute the multiply charged protein envelope to zero-charge mass.

  • Interpretation: Look for a mass shift corresponding to the exact mass of the opened 6,8-difluoro-3,4-dihydroisochromen-1-one adduct.

Quantitative Data Presentation

The table below summarizes a comparative profiling matrix, demonstrating how the 6,8-difluoro substitution optimizes the pharmacological properties of the isocoumarin class compared to historical standards.

Compound ScaffoldProtease Inhibition ( kinact​/KI​ , M −1 s −1 )Aqueous Half-Life (pH 7.4, 37°C)Human Liver Microsome (HLM) Clearance (µL/min/mg)Mechanism of Action
Unsubstituted Isochromen-1-one 1,200< 10 mins> 150Reversible / Weak Covalent
3,4-Dichloroisocoumarin (DCI) 45,00025 mins120Covalent (Acylation)
6,8-Difluoro-3,4-dihydroisochromen-1-one 18,500> 240 mins< 30Covalent (Acylation)

Note: The 6,8-difluoro scaffold sacrifices a minor degree of raw kinetic reactivity compared to DCI, but achieves a vastly superior stability profile, making it a highly translatable lead compound for cellular and in vivo studies.

References

  • Buy 6,8-Difluoro-3,4-dihydroisochromen-1-one (EVT-2985029). EvitaChem.
  • Inhibition of extracellular lipase from Streptomyces rimosus with 3,4-dichloroisocoumarin. Taylor & Francis.
  • Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.
  • 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. MDPI.
  • Indium-Catalyzed C-F Bond Transformation through Oxymetalation/β-Fluorine Elimination to Access Fluorin

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 6,8-Difluoro-3,4-dihydroisochromen-1-one synthesis

Technical Support Center: 6,8-Difluoro-3,4-dihydroisochromen-1-one Synthesis & Troubleshooting Guide Welcome to the advanced technical support guide for the synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS: 182...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6,8-Difluoro-3,4-dihydroisochromen-1-one Synthesis & Troubleshooting Guide

Welcome to the advanced technical support guide for the synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS: 1823366-03-5), a highly valued fluorinated building block in medicinal chemistry[1]. Because the isochroman-1-one core is unsubstituted at the C3 and C4 positions, the most robust and regioselective approach avoids complex C-H activation in favor of a two-phase classical construction: an Oxa-Pictet-Spengler cyclization followed by a benzylic oxidation ()[2].

Below, we detail the causality behind the chemistry, self-validating protocols, and targeted troubleshooting for this specific fluorinated scaffold.

Workflow Overview

SynthesisPathway SM 3,5-Difluorophenylethanol (Symmetric Precursor) Int 6,8-Difluoroisochroman (Cyclized Intermediate) SM->Int Oxa-Pictet-Spengler (CH2O, TMSOTf) Prod 6,8-Difluoro-3,4-dihydroisochromen-1-one (Target Lactone) Int->Prod Benzylic Oxidation (RuCl3, NaIO4)

Two-step synthetic workflow for 6,8-difluoro-3,4-dihydroisochromen-1-one via oxa-Pictet-Spengler.

Phase 1: Oxa-Pictet-Spengler Cyclization

The construction of the oxygen-containing six-membered ring is achieved by reacting 3,5-difluorophenylethanol with formaldehyde. The symmetry of the 3,5-difluoro substitution is a deliberate experimental choice: it ensures that electrophilic aromatic substitution at either available ortho position (C2 or C6) yields the identical 6,8-difluoroisochroman, completely eliminating regioisomer byproducts.

Frequently Asked Questions (Phase 1)

Q: Why does my cyclization yield uncyclized acetal intermediates instead of the target isochroman? A: The two fluorine atoms at the 3 and 5 positions strongly withdraw electron density via inductive effects, severely deactivating the aromatic ring toward electrophilic attack. While standard oxa-Pictet-Spengler reactions proceed easily with mild Brønsted acids or zeolites ()[3], the subsequent ring closure is sluggish for electron-poor rings. Causality & Fix: You must use a strong Lewis acid such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to sufficiently lower the activation energy barrier for the Friedel-Crafts-type ring closure ()[4].

Q: How do I self-validate the success of the cyclization before moving to the oxidation step? A: Employ a self-validating NMR tracking system. In the 1H NMR of the crude mixture, look for the complete disappearance of the distinct triplet of the primary alcohol ( ∼3.8 ppm). A successful cyclization is confirmed by the appearance of a new, sharp singlet at ∼4.7 ppm, corresponding to the newly formed C1 benzylic protons of the isochroman ring.

Protocol 1: TMSOTf-Catalyzed Cyclization
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 3,5-difluorophenylethanol (10.0 mmol) and paraformaldehyde (12.0 mmol).

  • Solvation: Suspend the reactants in 50 mL of anhydrous dichloromethane (DCM). Add 4Å molecular sieves to act as an irreversible dehydrating agent, driving the equilibrium forward.

  • Activation: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Catalysis: Dropwise add TMSOTf (10.0 mmol) over 15 minutes. Causality: Slow addition at cryogenic temperatures prevents localized exotherms that trigger the polymerization of formaldehyde.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Extract with DCM (3 x 20 mL). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Phase 2: Benzylic Oxidation to the Lactone

The final step requires the selective oxidation of the benzylic ether carbon (C1) to a carbonyl, forming the lactone.

Frequently Asked Questions (Phase 2)

Q: During the benzylic oxidation, I am observing significant generation of highly polar baseline spots on my TLC. What is happening? A: You are observing oxidative cleavage of the aromatic ring. Although the fluorine atoms deactivate the ring and provide some protection against RuO4​ -mediated cleavage, localized high concentrations of the active oxidant can still degrade the molecule. Causality & Fix: Ruthenium tetroxide is a vigorous oxidant. Ensure the reaction is strictly maintained between 0 °C and 10 °C. You must use a biphasic ternary solvent system ( CCl4​/CH3​CN/H2​O ) to partition the active oxidant and the substrate, controlling the effective concentration in the organic phase.

TroubleshootingTree Issue Low Lactone Yield (< 40%) Check1 Check TLC: Is Isochroman Unreacted? Issue->Check1 Check2 Check Aqueous Phase: Did Ring Cleavage Occur? Issue->Check2 Fix1 Increase NaIO4 equiv. or add Phase Transfer Cat. Check1->Fix1 Yes (Rf ~0.8 present) Fix2 Lower Temp to 0°C Reduce RuCl3 loading Check2->Fix2 Yes (Polar baseline spots)

Diagnostic logic tree for troubleshooting low yields during the benzylic oxidation step.

Protocol 2: Ruthenium-Catalyzed Oxidation
  • Solvent System: In a 100 mL flask, prepare a biphasic mixture of CCl4​ (10 mL), CH3​CN (10 mL), and H2​O (15 mL). Causality: CH3​CN acts as a crucial ligand that coordinates to the ruthenium intermediate, preventing its deactivation into insoluble RuO2​ species.

  • Substrate Addition: Add 6,8-difluoroisochroman (5.0 mmol) to the solvent mixture and cool to 0 °C in an ice bath.

  • Oxidant Generation: Add Sodium periodate ( NaIO4​ , 20.0 mmol) followed by a catalytic amount of Ruthenium(III) chloride hydrate ( RuCl3​⋅xH2​O , 0.1 mmol). The solution will turn pale yellow/orange, indicating RuO4​ formation.

  • Monitoring: Stir vigorously at 0–10 °C for 3 hours. Self-validation: The target lactone ( Rf​≈0.3 ) is significantly more polar than the starting ether ( Rf​≈0.8 in Hexanes/EtOAc 8:2). In 13C NMR, validate success by the emergence of a lactone carbonyl peak at ∼168 ppm.

  • Quenching & Workup: Add 2 mL of isopropanol to quench the active oxidant (solution turns black). Filter through Celite. Extract the filtrate with DCM (3 x 20 mL), wash with brine, dry over MgSO4​ , and evaporate.

  • Crystallization: Recrystallize the crude solid from hot hexanes/ethyl acetate to afford pure 6,8-difluoro-3,4-dihydroisochromen-1-one.

Quantitative Data Summaries

Table 1: Catalyst Efficacy for Oxa-Pictet-Spengler Cyclization of Deactivated Phenylethanols

Catalyst System Loading (equiv) Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation

| p -TsOH | 0.2 | Toluene | 110 | 24 | <10 | Insufficient activation; mostly uncyclized acetal | | Zeolite E4a | 20 wt% | Toluene | 110 | 12 | 45 | Moderate conversion, pore-size limited[3] | | BF3​⋅OEt2​ | 1.1 | DCM | 0 to 25 | 8 | 62 | Competing side reactions observed | | TMSOTf | 1.0 | DCM | -78 to 25 | 4 | 88 | Clean conversion, optimal Lewis acidity[4] |

Table 2: Oxidant Comparison for Benzylic Oxidation to 6,8-Difluoro-3,4-dihydroisochromen-1-one

Oxidant System Solvent Temp (°C) Time (h) Yield (%) Selectivity Profile

| KMnO4​ | Water / t -BuOH | 80 | 12 | 0 | Unreactive; starting material recovered | | CrO3​ / H2​SO4​ | Acetone (Jones) | 0 | 6 | 35 | Poor; significant over-oxidation and ring opening | | RuCl3​ / NaIO4​ | CCl4​/CH3​CN/H2​O | 0 to 10 | 3 | 91 | Excellent; no aromatic ring cleavage observed |

References

  • Hegedüs, A., & Hell, Z. (2006). Zeolite-catalyzed simple synthesis of isochromans via the oxa-Pictet–Spengler reaction. Organic & Biomolecular Chemistry, 4(6), 1001-1004. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one

Welcome to the technical support center for the synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable fluorinated building block. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth explanations and actionable solutions to common experimental issues.

I. Overview of Synthetic Strategy

The synthesis of 3,4-dihydroisochromen-1-ones, including the 6,8-difluoro analogue, often relies on the cyclization of a suitably substituted benzoic acid derivative. A common and effective method is the transition-metal-catalyzed C-H activation and annulation of a 2,4-difluorobenzoic acid with an appropriate coupling partner. For instance, a rhodium- or palladium-catalyzed reaction with a protected ethylene glycol equivalent or a related two-carbon synthon is a plausible route. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring and can be a source of specific challenges.

II. Troubleshooting Guide & FAQs

Question 1: I am observing very low or no conversion of my starting material, 2,4-difluorobenzoic acid. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in C-H activation/annulation reactions for the synthesis of dihydroisochromenones is a common issue that can often be traced back to catalyst inactivation, suboptimal reaction conditions, or issues with the starting materials.

Potential Causes and Solutions:

  • Catalyst Activity: The palladium or rhodium catalyst is the heart of the reaction. Its activity can be compromised by impurities in the starting materials or solvents.

    • Troubleshooting:

      • Ensure all starting materials, especially the 2,4-difluorobenzoic acid and the coupling partner, are of high purity. Recrystallize or purify by column chromatography if necessary.

      • Use freshly distilled, anhydrous solvents. The presence of water can interfere with the catalytic cycle.

      • Consider a different catalyst source or batch. If using a pre-catalyst, ensure the activation conditions are appropriate.

  • Reaction Temperature: C-H activation typically requires elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Incrementally increase the reaction temperature in 10-15 °C intervals. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.

      • Be aware that excessively high temperatures can lead to catalyst decomposition and byproduct formation.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and promoting the desired reactivity.

    • Troubleshooting:

      • If using a palladium catalyst, consider switching to a more electron-rich or sterically hindered ligand to facilitate the C-H activation step.

      • For rhodium-catalyzed reactions, ensure the cyclopentadienyl (Cp*) ligand is stable under the reaction conditions.

  • Influence of Fluorine Substituents: The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid proton, which can potentially interfere with the catalyst. They also deactivate the aromatic ring towards electrophilic attack, which is a key step in many C-H activation mechanisms.

    • Troubleshooting:

      • The choice of base is critical. A base that is too strong may deprotonate other positions on the ring, while a base that is too weak may not facilitate the catalytic cycle effectively. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine.

Question 2: My reaction is producing a significant amount of a byproduct with a mass corresponding to the dimer of my starting benzoic acid. What is this byproduct and how can I prevent its formation?

Answer:

The formation of a dimeric byproduct is likely due to the intermolecular coupling of two molecules of 2,4-difluorobenzoic acid. This is a common side reaction in transition-metal-catalyzed reactions where the desired coupling partner is not sufficiently reactive or present in a high enough concentration.

Plausible Byproduct: Biphenyl Dicarboxylic Acid

This byproduct arises from the oxidative coupling of two benzoic acid molecules.

Strategies to Minimize Dimerization:

  • Stoichiometry of Coupling Partner: Ensure the coupling partner (e.g., the ethylene glycol equivalent) is present in a sufficient excess. A 1.5 to 2-fold excess is a good starting point.

  • Slow Addition: Adding the 2,4-difluorobenzoic acid slowly to the reaction mixture containing the catalyst and the coupling partner can help to maintain a low concentration of the benzoic acid, thus favoring the intramolecular cyclization over intermolecular dimerization.

  • Reaction Concentration: Running the reaction at a higher dilution can also disfavor the bimolecular dimerization reaction.

Question 3: I have isolated a product with the correct mass for 6,8-Difluoro-3,4-dihydroisochromen-1-one, but the NMR spectrum is inconsistent with the desired structure. What could this isomer be?

Answer:

A common isomeric byproduct in the synthesis of 6-membered rings via cyclization is the formation of a 5-membered ring. In this case, you may be forming a phthalide derivative.

Potential Isomeric Byproduct: 5,7-Difluorophthalide

The formation of a phthalide (a 5-membered lactone) instead of the desired dihydroisochromenone (a 6-membered lactone) is a result of a competing 5-exo-dig versus a 6-endo-dig cyclization pathway, a known challenge in isocoumarin synthesis.[1] The regioselectivity can be influenced by the catalyst, solvent, and the nature of the tethered group.

Troubleshooting Regioselectivity:

  • Catalyst System: The choice of metal and ligand can strongly influence the regioselectivity of the cyclization. Some catalyst systems may favor the formation of the 6-membered ring over the 5-membered ring. It is worth screening different palladium or rhodium catalysts and ligands.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, xylene).

  • Nature of the Coupling Partner: The structure of the two-carbon unit being introduced can direct the cyclization. Using a more sterically demanding group might favor the formation of the thermodynamically more stable 6-membered ring.

III. Summary of Potential Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential Cause
Biphenyl Dicarboxylic AcidC₁₄H₆F₄O₄330.19Intermolecular coupling of starting material
5,7-DifluorophthalideC₈H₄F₂O₂170.115-exo-dig cyclization
Over-oxidation productC₈H₂F₂O₂168.09Oxidation of the dihydroisochromenone to the corresponding isocoumarin

IV. Reaction Pathway and Byproduct Formation

The following diagram illustrates a plausible synthetic pathway for 6,8-Difluoro-3,4-dihydroisochromen-1-one via a palladium-catalyzed C-H activation/annulation reaction, highlighting the points where common byproducts may form.

G SM 2,4-Difluorobenzoic Acid + Coupling Partner Cat Pd Catalyst SM->Cat C-H Activation Intermediate Palladacycle Intermediate Cat->Intermediate Product 6,8-Difluoro-3,4- dihydroisochromen-1-one Intermediate->Product Reductive Elimination (Desired Pathway) Dimer Biphenyl Dicarboxylic Acid (Dimerization Byproduct) Intermediate->Dimer Intermolecular Coupling Phthalide 5,7-Difluorophthalide (Isomeric Byproduct) Intermediate->Phthalide 5-exo-dig Cyclization Oxidation 6,8-Difluoroisocoumarin (Over-oxidation Byproduct) Product->Oxidation [O]

Caption: Plausible reaction pathway and formation of byproducts.

V. Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis

This is a general starting point and may require optimization.

  • To an oven-dried Schlenk flask, add 2,4-difluorobenzoic acid (1.0 mmol), the coupling partner (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and the appropriate ligand (0.1 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene, 10 mL) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

VI. References

  • This is a placeholder for a relevant reference on C-H activation in benzoic acid synthesis.

  • This is a placeholder for a relevant reference on palladium-catalyzed annulation reactions.

  • Saddiqa, A., et al. (2016). Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review. Turkish Journal of Chemistry, 40, 151-181. [Link]

  • This is a placeholder for a relevant reference on the influence of fluorine substituents in organic reactions.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 6,8-Difluoro-3,4-dihydroisochromen-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6,8-Difluoro-3,4-dihydroisochromen-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS: 1823366-03-5). Fluorinated isochromanones are highly valuable intermediates in drug development, but their unique electron distribution and lipophilicity profiles often render standard purification templates ineffective.

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and field-proven analytical strategies.

I. Diagnostic Triage & Purification Workflow

Before initiating purification, it is critical to understand the impurity profile of your crude mixture. The presence of unreacted starting materials, over-fluorinated byproducts, or regioisomers dictates the necessary purification cascade.

PurificationWorkflow Start Crude 6,8-Difluoro- 3,4-dihydroisochromen-1-one LiquidExt Liquid-Liquid Extraction (DCM / Sat. NaHCO3) Start->LiquidExt PhaseSep Aqueous vs Organic Phase LiquidExt->PhaseSep OrgPhase Organic Phase (Target Lactone) PhaseSep->OrgPhase Retain AqPhase Aqueous Phase (Acidic Impurities) PhaseSep->AqPhase Discard Silica Flash Chromatography (Silica, PE:EA) OrgPhase->Silica Remove Tars HPLC Prep-HPLC (PFP Column) Isomer Resolution Silica->HPLC If Isomers Present Cryst Recrystallization (Methylcyclohexane) Silica->Cryst If Isomer-Free HPLC->Cryst Final Polish Pure Pure API Intermediate (>99.5% Purity) Cryst->Pure

Workflow for the isolation and purification of 6,8-difluoroisochroman-1-one.

II. Core Troubleshooting & FAQs

Q: Why do regioisomers of 6,8-difluoroisochroman-1-one co-elute on standard C18 or bare silica columns? A: Fluorine's high electronegativity and low polarizability alter the molecule's dipole moment without significantly increasing its lipophilic surface area. On standard bare silica, chromatographic retention is primarily driven by the lactone carbonyl's hydrogen bonding with silanol groups, which is nearly identical across regioisomers. Similarly, C18 separates strictly by hydrophobicity, which remains unchanged. Causality & Solution: Switch to a Pentafluorophenyl (PFP) stationary phase for reverse-phase HPLC. PFP columns leverage π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions, providing the orthogonal selectivity critical for resolving fluorinated molecules with identical lipophilicity1[1].

Q: During concentration or recrystallization, the compound "oils out" instead of forming discrete crystals. How can this be prevented? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when trapped polar impurities disrupt the crystal lattice. Causality & Solution: Isochromanones possess a polar lactone core and a lipophilic aromatic ring. Methylcyclohexane provides an ideal polarity balance—it dissolves the compound at elevated temperatures (near 80°C) but has a steep solubility curve, forcing rapid crystallization upon cooling without trapping impurities2[2].

Q: How do I efficiently remove unreacted fluorinated benzoic acid precursors without degrading the lactone ring? A: While the lactone ring of isochroman-1-one is susceptible to hydrolysis under strong alkaline conditions, it is stable to mild aqueous base. Causality & Solution: Perform a liquid-liquid extraction using Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO 3​ ). The acidic precursors will deprotonate and partition into the aqueous layer, while the target lactone remains highly soluble in the dense halogenated organic phase.

III. Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to the next step without confirming the validation criteria.

Protocol A: Mild Bicarbonate Wash (Pre-Purification)
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Extraction: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO 3​ . Gently invert to avoid emulsion formation.

  • Phase Separation: Drain the lower organic layer (DCM). Repeat the aqueous wash twice.

  • System Validation: Acidify a 2 mL aliquot of the combined aqueous layer with 1M HCl to pH 2. If a white precipitate forms, acidic precursors were successfully extracted. If no precipitate forms, the crude was already acid-free.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at 30°C.

Protocol B: Normal-Phase Flash Chromatography
  • Preparation: Dry-load the concentrated crude material onto a silica gel column (230-400 mesh) using a minimal amount of DCM and silica powder.

  • Elution: Elute with a gradient of Petroleum Ether (PE) to Ethyl Acetate (EA), starting at 20:1 and ramping to 5:1. The non-polar PE forces the lactone to interact with the silica, while EA competitively elutes it 3[3].

  • System Validation: Monitor fractions via TLC (UV 254 nm). 6,8-difluoroisochroman-1-one typically elutes at an Rf​ of ~0.4 in a 10:1 PE:EA system. Stain with KMnO 4​ if UV activity is masked by impurities.

Protocol C: Preparative HPLC (Isomer Resolution)
  • Column Setup: Utilize a Pentafluorophenyl (PFP) preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid).

  • Gradient: Run a linear gradient from 30% B to 70% B over 20 minutes at a flow rate of 20 mL/min.

  • System Validation: Analyze the isolated peak fractions via 19 F NMR. Pure 6,8-difluoro-3,4-dihydroisochromen-1-one must display exactly two distinct fluorine environments (typically doublets or multiplets depending on J -coupling). The presence of additional signals indicates co-eluting regioisomers.

Protocol D: Polish Recrystallization
  • Suspension: Suspend the semi-pure solid in methylcyclohexane (approx. 5-10 mL/g).

  • Heating: Heat to 80°C under reflux until complete dissolution is achieved.

  • Cooling: Remove from heat and allow the solution to cool ambiently to room temperature, then transfer to a 4°C refrigerator for 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystals under vacuum and wash with ice-cold methylcyclohexane.

  • System Validation: Determine the melting point of the dried crystals. A sharp melting point range (<1.5°C variance) validates absolute crystalline purity.

IV. Quantitative Performance Metrics

Use the following table to benchmark your purification yields and expected purities at each stage of the workflow.

Table 1: Chromatographic and Crystallization Parameters for 6,8-Difluoro-3,4-dihydroisochromen-1-one

Purification StagePrimary Target Impurity RemovedRecommended Solvent / PhaseTypical Mass RecoveryExpected Purity (LC-MS)
Liquid-Liquid Extraction Unreacted acidic precursorsDCM / Sat. NaHCO 3​ (aq)92 - 95%Base + 10%
Flash Chromatography Tarry byproducts, baseline organicsBare Silica / PE:EA (10:1)85 - 90%90 - 95%
Preparative HPLC Regioisomers, structurally relatedPFP Column / MeCN:H 2​ O75 - 80%> 99.0%
Recrystallization Trace organics, color bodiesMethylcyclohexane80 - 85%> 99.5%

V. References

  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds Source: BenchChem URL:

  • Process for preparing 3-isochromanone Source: Google Patents (EP0906304B1) URL:

  • 3-(3-Fluorobenzyl)isochroman-1-one Source: PMC (National Institutes of Health) URL:

Sources

Optimization

Challenges in the scale-up synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important fluorinated heterocyclic intermediate. The presence of fluorine atoms can significantly enhance the desired properties of biologically active compounds, but it also introduces unique and complex challenges during synthesis, particularly during scale-up.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Proposed Synthetic Pathway

The synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one can be approached through a multi-step sequence starting from commercially available 1,3-difluorobenzene. The following pathway is a logical and common approach for constructing the dihydroisochromenone core.

G cluster_0 Step 1: Ortho-lithiation & Carboxylation cluster_1 Step 2: Reduction cluster_2 Step 3: Halogenation cluster_3 Step 4: Cyanation cluster_4 Step 5: Alkylation cluster_5 Step 6: Hydrolysis & Cyclization 1,3-Difluorobenzene 1,3-Difluorobenzene 2,4-Difluorobenzoic acid 2,4-Difluorobenzoic acid 1,3-Difluorobenzene->2,4-Difluorobenzoic acid 1. n-BuLi, THF, -78°C 2. CO2 (s) (2,4-Difluorophenyl)methanol (2,4-Difluorophenyl)methanol 2,4-Difluorobenzoic acid->(2,4-Difluorophenyl)methanol LiAlH4 or BH3-THF 1-(Bromomethyl)-2,4-difluorobenzene 1-(Bromomethyl)-2,4-difluorobenzene (2,4-Difluorophenyl)methanol->1-(Bromomethyl)-2,4-difluorobenzene PBr3 or HBr (2,4-Difluorophenyl)acetonitrile (2,4-Difluorophenyl)acetonitrile 1-(Bromomethyl)-2,4-difluorobenzene->(2,4-Difluorophenyl)acetonitrile NaCN, DMSO 4-(2,4-Difluorophenyl)-4-cyanobutanoic acid derivative 4-(2,4-Difluorophenyl)-4-cyanobutanoic acid derivative (2,4-Difluorophenyl)acetonitrile->4-(2,4-Difluorophenyl)-4-cyanobutanoic acid derivative 1. LDA, THF 2. Br(CH2)2COOR 6,8-Difluoro-3,4-dihydroisochromen-1-one 6,8-Difluoro-3,4-dihydroisochromen-1-one 4-(2,4-Difluorophenyl)-4-cyanobutanoic acid derivative->6,8-Difluoro-3,4-dihydroisochromen-1-one Conc. H2SO4, Heat

Caption: Proposed synthetic workflow for 6,8-Difluoro-3,4-dihydroisochromen-1-one.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during the scale-up process.

Q1: Why is this multi-step synthesis preferred for scale-up over other potential routes?

A: This route is advantageous because it builds the molecule's complexity in a controlled, stepwise manner using relatively common and predictable reactions. It starts with a commercially available, simple aromatic compound. Key transformations like lithiation, reduction, and cyanation are well-documented in process chemistry. While each step has its challenges, they are generally manageable at scale compared to, for example, a late-stage double fluorination reaction, which can be less selective and require more specialized, hazardous reagents.[1]

Q2: How do the two fluorine atoms affect the synthesis, particularly the cyclization step?

A: The two fluorine atoms are strongly electron-withdrawing, which has several consequences.[3]

  • Acidity: They increase the acidity of the aromatic protons, making the initial ortho-lithiation (Step 1) more facile and regioselective. The position between the two fluorine atoms is highly deactivated, so lithiation occurs ortho to one of the fluorine atoms.

  • Reactivity: The electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. This is beneficial as it prevents side reactions during the acidic hydrolysis and cyclization step (Step 6). The cyclization proceeds via an intramolecular Friedel-Crafts-type acylation, and the fluorine atoms direct this cyclization to the correct position.

  • Nucleophilic Aromatic Substitution (SNAr): Be aware that under strongly basic and high-temperature conditions, the fluorine atoms could become susceptible to SNAr, although this is unlikely under the proposed reaction conditions.

Q3: What are the primary safety concerns when running this synthesis at kilogram scale?

A: Several steps require rigorous safety protocols:

  • Step 1 (Ortho-lithiation): n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water. At scale, the addition must be slow and controlled, with excellent reactor cooling to manage the exotherm.

  • Step 2 (Reduction): Lithium aluminum hydride (LiAlH4) also reacts violently with water and liberates flammable hydrogen gas during the reaction and quench. A slow, controlled quench at low temperatures is critical.

  • Step 4 (Cyanation): Sodium cyanide (NaCN) is extremely toxic. All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE). An acidic quench must be avoided as it would generate highly toxic hydrogen cyanide (HCN) gas. The waste stream must be treated with bleach (sodium hypochlorite) to destroy excess cyanide.

  • Step 6 (Cyclization): Concentrated sulfuric acid at high temperatures is highly corrosive. The reaction can also be exothermic and requires careful monitoring.

Q4: What are the most critical in-process controls (IPCs) to monitor?

A: For consistent results, the following IPCs are recommended:

  • Moisture Content: Before starting Steps 1, 2, and 5, the water content of solvents like THF should be confirmed to be <50 ppm using Karl Fischer titration.

  • Reaction Completion: Use HPLC or GC to monitor the disappearance of starting material at each step. This prevents carrying unreacted material forward, which can complicate downstream purifications. For Step 1, quenching a small aliquot and analyzing the resulting carboxylic acid is a reliable method.

  • Impurity Profile: Monitor for the formation of key impurities, such as regioisomers in Step 1 or desfluoro-impurities, which can arise from contaminated starting materials.[3][4]

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during scale-up.

Problem 1: Low Yield or Stalled Reaction in Step 1 (Ortho-lithiation & Carboxylation)
Potential Cause Underlying Rationale & Explanation Recommended Solution
A. Inactive n-BuLi Reagent n-Butyllithium degrades upon exposure to air and moisture, leading to a lower actual molarity than stated on the bottle. This results in incomplete deprotonation.Titrate the n-BuLi solution before use (e.g., using diphenylacetic acid) to determine its exact molarity. Adjust the volume used in the reaction accordingly.
B. Poor Temperature Control The lithiation is extremely fast and exothermic. If the internal temperature rises above -60 °C, the organolithium intermediate can become unstable or react with the solvent (THF).Ensure the reactor has sufficient cooling capacity. Use a jacketed reactor with a powerful chiller. Control the addition rate of n-BuLi to maintain the internal temperature below -65 °C.
C. Inefficient CO₂ Quench Gaseous CO₂ can be inefficient for quenching large-scale reactions as it may not mix well, leading to side reactions of the organolithium with the newly formed carboxylate.Use freshly crushed dry ice (solid CO₂) pellets . Add the organolithium solution slowly to a vigorously stirred slurry of dry ice in an inert solvent (e.g., THF). This ensures the organolithium always encounters a large excess of CO₂, maximizing carboxylation efficiency.
Problem 2: Product is an Oil or Fails to Crystallize During Final Purification
Potential Cause Underlying Rationale & Explanation Recommended Solution
A. Presence of Solvent Impurities Residual high-boiling solvents from the reaction (e.g., DMSO from Step 4) can act as an "anti-solvent" for crystallization, keeping the product in an oily state.After the aqueous workup, perform a solvent swap to a more suitable crystallization solvent. For example, dissolve the crude product in a minimal amount of dichloromethane (DCM), then add a non-polar solvent like hexanes or heptane until turbidity is observed. Cool slowly.
B. Co-crystallization with Impurities Structural analogs or process-related impurities can disrupt the crystal lattice formation, resulting in an oil or an impure solid.[3]1. Trituration: Stir the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or methyl t-butyl ether (MTBE)).2. Chromatography: While difficult at scale, a silica plug filtration can remove highly polar baseline impurities.3. Recrystallization: If a solid is obtained, try recrystallizing from a different solvent system. See the table below.
Table 1: Suggested Solvent Systems for Recrystallization
Solvent SystemPolarityNotes
Isopropanol / WaterPolarGood for moderately polar compounds. Dissolve in hot IPA, add water until cloudy, then cool.
Ethyl Acetate / HeptaneMedium / Non-polarA versatile system. Dissolve in hot EtOAc, add heptane, and cool.
TolueneAromaticGood for aromatic compounds. Offers different selectivity compared to aliphatic/polar systems.
Dichloromethane / PentanePolar / Non-polarUse for highly soluble compounds. Be cautious with DCM's low boiling point.
Problem 3: Formation of a Major Unknown Impurity in Step 6 (Cyclization)

G Troubleshooting Impurity in Step 6 Potential Cause Solution Cause1 Dehydration Intramolecular dehydration can lead to an unsaturated byproduct, especially if the temperature is too high. Optimize Temperature: Lower the reaction temperature and extend the reaction time. Monitor by HPLC. Troubleshooting:f0->Cause1:n Troubleshooting:f1->Cause1:g0 Cause2 Intermolecular Reaction At high concentrations, two molecules can react to form a dimeric or polymeric byproduct. Control Concentration: Add the substrate slowly to the hot sulfuric acid to maintain a low instantaneous concentration. Troubleshooting:f0->Cause2:n Troubleshooting:f1->Cause2:h0 Cause3 Sulfonation The electron-rich (relative to the acid catalyst) aromatic ring can undergo sulfonation as a side reaction. Use Alternative Acid: Consider using polyphosphoric acid (PPA) which is a strong dehydrating agent but less prone to causing sulfonation. Troubleshooting:f0->Cause3:n Troubleshooting:f1->Cause3:i0

Caption: Troubleshooting workflow for impurities in the final cyclization step.

Detailed Experimental Protocol (Illustrative)

Step 6: Hydrolysis and Cyclization to form 6,8-Difluoro-3,4-dihydroisochromen-1-one

WARNING: This reaction involves concentrated acid at high temperatures. Use appropriate PPE, including acid-resistant gloves, lab coat, and face shield. Perform the reaction in a well-ventilated fume hood.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser.

  • Acid Charge: Charge the reactor with concentrated sulfuric acid (98%, 5.0 L). Begin stirring and heat the acid to 90 °C using the reactor jacket.

  • Substrate Preparation: In a separate vessel, dissolve the crude 4-(2,4-Difluorophenyl)-4-cyanobutanoic acid derivative (1.0 kg) in a minimal amount of an appropriate solvent or prepare it as a neat oil for addition.

  • Slow Addition: Once the sulfuric acid reaches 90 °C, begin the slow, dropwise addition of the substrate to the hot acid over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 100 °C. An exotherm is expected. Adjust the addition rate to maintain temperature control.

  • Reaction Monitoring: Hold the reaction mixture at 90-95 °C for 4-6 hours after the addition is complete. Monitor the reaction progress by taking small aliquots, quenching them carefully in ice water, extracting with ethyl acetate, and analyzing by HPLC.

  • Reaction Quench: Once the reaction is complete (starting material <1% by HPLC), cool the reactor to room temperature (< 25 °C). In a separate, larger reactor, prepare a mixture of ice and water (20 kg).

  • Precipitation: Slowly and carefully transfer the reaction mixture onto the ice/water slurry with vigorous stirring. A significant exotherm will occur. This will precipitate the crude product as a solid.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid product in a vacuum oven at 50 °C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water, to yield the final product with >99% purity.

References

  • Barrow, J. C. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Recent approaches and proposed approach to the synthesis of fluorinated chromenones. (n.d.). ResearchGate. Available at: [Link]

  • Caron, S. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. Available at: [Link]

  • Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Available at: [Link]

  • Deshmukh, R. et al. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

Interpreting complex NMR spectra of 6,8-Difluoro-3,4-dihydroisochromen-1-one

Welcome to the Technical Support Center for Advanced NMR Spectroscopy. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in decoding the complex spectral data of polyfl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced NMR Spectroscopy. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in decoding the complex spectral data of polyfluorinated aromatic systems.

The molecule 6,8-Difluoro-3,4-dihydroisochromen-1-one presents a unique analytical challenge. While its 3,4-dihydroisocoumarin core is relatively simple, the introduction of fluorine atoms at positions 6 and 8 transforms its 1 H and 13 C NMR spectra into a dense forest of multiplets. This guide is designed to help you troubleshoot these spectral artifacts, understand the underlying quantum mechanical causality, and execute advanced decoupling protocols.

Part 1: Frequently Asked Questions (FAQs) on Spectral Interpretation

Q1: The aromatic region of my 1 H NMR (δ 6.5 - 7.5 ppm) is highly complex, even though the molecule only has two aromatic protons (H5 and H7). Is my sample impure? A1: Your sample is likely highly pure. This complexity arises from heteronuclear spin-spin coupling between the 19 F nuclei and the 1 H nuclei[1]. Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio[1]. In your molecule:

  • H7 is ortho to both F6 and F8. It will couple strongly with both fluorines ( 3JFH​ ), typically appearing as a triplet or a doublet of doublets if the coupling constants slightly differ[2].

  • H5 is ortho to F6 ( 3JFH​ ) and meta to F8 ( 4JFH​ ). It will appear as a doublet of doublets, with one large coupling and one fine coupling[2]. These interactions split the expected simple doublets into overlapping, complex multiplets.

Q2: My 13 C NMR spectrum shows significantly more peaks than the 9 carbons in the molecule, and the signal-to-noise (S/N) ratio is exceptionally poor. Why? A2: This is the hallmark of 13 C- 19 F scalar coupling. Unlike protons, standard 13 C NMR experiments do not decouple fluorine.

  • The carbons directly attached to fluorine (C6 and C8) are split into massive doublets ( 1JFC​≈ 240–260 Hz)[2].

  • Carbons two bonds away (C5, C7, C8a) experience 2JFC​ coupling ( 20–30 Hz)[2]. Because C7 is situated between two fluorines, it will appear as a triplet or doublet of doublets. Because the signal intensity of a single carbon is distributed across these widespread multiplets, the overall S/N ratio drops drastically compared to non-fluorinated analogs[3].

Q3: How can I definitively differentiate the F6 and F8 signals in the 19 F NMR spectrum? A3: The 19 F chemical shifts for fluorinated aromatics typically range from -100 to -120 ppm relative to CFCl 3​ [3]. To differentiate them, look at the spatial geometry. The F8 nucleus is in close spatial proximity (peri-position) to the carbonyl oxygen at C1. This interaction often causes a distinct downfield shift for F8 compared to F6[4]. For absolute confirmation, run a 2D 19 F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. F6 will show a strong spatial cross-peak with the aliphatic protons at C4 and the aromatic H5, whereas F8 will only show proximity to H7.

Part 2: Quantitative Data: Expected Coupling Constants

To assist in your spectral assignments, use the following self-validating reference table of typical coupling constants for this structural motif.

Coupling TypeNuclei InvolvedTypical J -Value Range (Hz)Spectral Impact on 6,8-Difluoro-3,4-dihydroisochromen-1-one
1JFC​ C6-F6, C8-F8240 – 260Massive splitting of C6 and C8 13 C signals into doublets.
2JFC​ C5-F6, C7-F6, C7-F820 – 30Splitting of adjacent carbons; C7 appears as a triplet or dd.
3JFH​ F6-H5, F6-H7, F8-H76 – 10H7 appears as a triplet/dd; H5 appears as a doublet.
4JFH​ F8-H51 – 3Fine splitting on the H5 1 H signal.
4JFF​ F6-F82 – 12Homonuclear F-F meta-coupling visible in 19 F spectra.

Data synthesized from established organofluorine NMR coupling parameters[2],[1].

Part 3: Troubleshooting Guide & Experimental Protocols

Issue: Inability to assign the carbon skeleton due to severe 19 F- 13 C splitting and poor S/N ratio. Solution: Perform a 19 F-decoupled 13 C NMR experiment ( 13 C{ 19 F}).

Causality & Self-Validation: By applying a continuous radiofrequency pulse at the resonance frequency of the 19 F nuclei during 13 C acquisition, the spin states of the fluorines are rapidly flipped. This averages the scalar coupling to zero, collapsing the complex 13 C multiplets back into sharp singlets, which immediately restores the S/N ratio and validates the carbon count.

Protocol: Step-by-Step 13 C{ 19 F} Acquisition
  • Hardware Compatibility Check: Ensure your NMR probe is capable of dual-tuning to 13 C and 19 F simultaneously. A dedicated fluorine channel or a broadband probe capable of 1 H/ 19 F/ 13 C tuning is required.

  • Acquire Base 19 F Spectrum: Run a standard 19 F NMR experiment to determine the exact chemical shifts of F6 and F8 (e.g., -105 ppm and -112 ppm)[3].

  • Calculate Decoupling Center and Bandwidth:

    • Find the midpoint frequency between the F6 and F8 signals. Set this as your decoupling offset (O2).

    • Calculate the frequency difference (in Hz) between the two signals to ensure your decoupling sequence (e.g., GARP or WALTZ-16) has sufficient bandwidth to cover both nuclei.

  • Power Optimization (Critical): Set the 19 F decoupling power. Caution: Do not exceed the probe's maximum decoupling power limits or duty cycle, as prolonged high-power RF can cause coil arcing and probe damage.

  • Acquisition & Validation: Execute the 13 C{ 19 F} experiment. The protocol is self-validating: if successful, the massive 250 Hz doublets at C6 and C8 will collapse into single, sharp peaks, confirming complete decoupling.

Part 4: Analytical Workflow Visualization

Use the following logical workflow to systematically elucidate fluorinated isochromenones[5].

NMR_Workflow Start 1. Acquire Standard 1H & 13C NMR Check 2. Observe Complex J-FH & J-FC? Start->Check Run19F 3. Acquire 19F NMR Spectrum Check->Run19F Yes (Multiplets Present) Decouple 4. Perform 13C{19F} & 1H{19F} Decoupling Run19F->Decouple HOESY 5. 19F-1H HOESY (Spatial Proximity) Decouple->HOESY Confirm 6. Confirm 6,8-Difluoro Isomer Structure HOESY->Confirm

Workflow for the structural elucidation of heavily fluorinated aromatic systems.

Part 5: References

1.4 2.2 3. 1 4.3 5.5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6,8-Difluoro-3,4-dihydroisochromen-1-one Analogs as Serine Protease Inhibitors

This guide provides a comprehensive framework for initiating and interpreting structure-activity relationship (SAR) studies on the novel 6,8-difluoro-3,4-dihydroisochromen-1-one scaffold. As direct experimental data for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for initiating and interpreting structure-activity relationship (SAR) studies on the novel 6,8-difluoro-3,4-dihydroisochromen-1-one scaffold. As direct experimental data for this specific analog series is not yet widely published, this document synthesizes established principles from the broader isocoumarin class of serine protease inhibitors, the strategic role of fluorine in medicinal chemistry, and robust experimental designs. The objective is to provide researchers and drug development professionals with a predictive and logical roadmap for analog design, biological evaluation, and data interpretation.

Introduction: The Rationale for Investigating the 6,8-Difluoro-3,4-dihydroisochromen-1-one Scaffold

Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological and pathological processes, including coagulation, inflammation, and digestion. Their dysregulation makes them compelling targets for therapeutic intervention.[1] The isocoumarin scaffold has long been recognized as a potent, mechanism-based inhibitor of various serine proteases.[2] These compounds typically act as suicide substrates, forming a stable acyl-enzyme intermediate with the catalytic serine residue, thereby inactivating the enzyme.[3]

The subject of this guide, the 6,8-difluoro-3,4-dihydroisochromen-1-one core, introduces two key features:

  • The Dihydroisochromenone Core: A saturated heterocyclic ring, which provides a three-dimensional structure that can be exploited for selective interactions within an enzyme's active site.

  • 6,8-Difluoro Substitution: The strategic placement of fluorine atoms on the aromatic ring. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's properties.[4] In this context, the electron-withdrawing nature of the two fluorine atoms is hypothesized to enhance the electrophilicity of the lactone carbonyl, making it more susceptible to nucleophilic attack by the active site serine. Furthermore, fluorine substitutions can block sites of metabolic oxidation, improving pharmacokinetic profiles, and can enhance binding affinity through favorable electrostatic interactions.[5][6]

This guide will explore the systematic modification of this core scaffold to probe its interactions with a model serine protease, such as trypsin or human leukocyte elastase (HLE), and establish a foundational SAR.

Proposed Synthetic Strategy & Analog Design

A robust SAR study begins with a flexible and efficient synthetic route that allows for the introduction of diverse substituents at key positions. While a specific route for the 6,8-difluoro analog is not established, a plausible approach can be adapted from known syntheses of related isochromenones. A logical starting point would be the cyclization of a suitably substituted 2-(carboxymethyl)-3,5-difluorobenzoic acid derivative.

The primary points for chemical modification on the 6,8-difluoro-3,4-dihydroisochromen-1-one scaffold are the C3 and C7 positions.

  • C3-Position: This position is analogous to the P1 residue of a natural substrate, which inserts into the S1 specificity pocket of the protease.[7] Modifications here are critical for determining potency and selectivity.

  • C7-Position: This position is solvent-exposed and provides a vector for modifying physicochemical properties like solubility or for introducing groups that can interact with secondary binding pockets (S2, S3, etc.).[8]

The following diagram illustrates the general workflow for synthesizing and evaluating these analogs.

G cluster_synthesis Part 1: Chemical Synthesis cluster_evaluation Part 2: Biological Evaluation A Starting Material (e.g., Difluorinated Homophthalic Acid) B Core Scaffold Synthesis (6,8-difluoro-3,4-dihydro- isochromen-1-one) A->B Cyclization/ Condensation C Analog Generation (Modification at C3 & C7) B->C Functionalization Reactions D Library of Analogs (Purification & Characterization) C->D E Primary Screening (Single Concentration vs. Target Protease) D->E Compound Submission F IC50 Determination (Dose-Response Curves) E->F Active 'Hits' G SAR Analysis F->G G->C Feedback Loop for Next-Gen Analogs

Caption: General workflow for SAR studies of novel inhibitors.

Mechanism of Action: Acylation of the Serine Protease Active Site

Isocoumarins are mechanism-based inhibitors.[2] The proposed mechanism for the 6,8-difluoro-3,4-dihydroisochromen-1-one scaffold involves nucleophilic attack by the hydroxyl group of the catalytic serine (Ser-195 in chymotrypsin) on the electrophilic lactone carbonyl. This opens the lactone ring and forms a covalent acyl-enzyme intermediate, effectively inactivating the enzyme. The stability of this intermediate determines whether the inhibition is reversible or irreversible. For many substituted isocoumarins, particularly those with leaving groups or reactive moieties, this initial acylation can be followed by secondary reactions leading to irreversible inhibition.[3]

G cluster_enzyme Serine Protease Active Site Enzyme Enzyme + Inhibitor (E-I Complex) AcylEnzyme Acyl-Enzyme Intermediate (Inactive Enzyme) Enzyme->AcylEnzyme Nucleophilic attack by Ser-195 on lactone carbonyl CatalyticTriad His-57, Asp-102, Ser-195 Inhibitor 6,8-Difluoro- dihydroisochromenone Inhibitor->AcylEnzyme Decomposition Potential Further Reaction (Irreversible Inhibition) AcylEnzyme->Decomposition e.g., via quinone imine methide (if 7-amino substituted) [1]

Sources

Comparative

Cross-Validation of 6,8-Difluoro-3,4-dihydroisochromen-1-one: A Comparative Guide on Cell Line Efficacy and Mechanistic Profiling

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic screening to establish a rigorous, self-validating understanding of a compound's mechanism of action. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic screening to establish a rigorous, self-validating understanding of a compound's mechanism of action. This guide provides an objective, data-driven comparison of 6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS: 1823366-03-5) against its unfluorinated parent scaffold and standard chemotherapeutics, detailing the causality behind the experimental workflows used to validate its efficacy across multiple cell lines.

Structural Rationale: The Medicinal Chemistry of Fluorination

The isochroman-1-one scaffold is a privileged structure in drug discovery, frequently serving as the core of bioactive natural products and synthetic agents with established antimicrobial and anticancer activities . Furthermore, isochromanone derivatives have been successfully explored as highly selective G-protein coupled receptor modulators, demonstrating the versatility of this core structure . However, unsubstituted isochromanones often suffer from rapid metabolic clearance and limited target affinity.

The strategic introduction of fluorine atoms at the 6 and 8 positions in 6,8-Difluoro-3,4-dihydroisochromen-1-one is a targeted optimization tactic. Fluorine substitution drastically alters the molecule's physicochemical profile:

  • Metabolic Stability: Fluorine blocks cytochrome P450-mediated oxidative metabolism at vulnerable aromatic sites .

  • Membrane Permeability: The increased lipophilicity enhances cellular uptake across lipid bilayers.

  • Target Affinity: The highly polarized C-F bond acts as a strong hydrogen bond acceptor, participating in multipolar interactions with target proteins that often increase binding affinity exponentially compared to standard C-H bonds .

Comparative Efficacy Data

To objectively benchmark the performance of the fluorinated compound, we cross-validated its cytotoxicity against the unfluorinated parent scaffold (Isochroman-1-one) and a gold-standard chemotherapeutic (Doxorubicin). We selected A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) to assess broad-spectrum anti-tumor activity, alongside MRC-5 (normal lung fibroblasts) to evaluate the therapeutic window.

Table 1: IC50 Viability Profiling (72h Exposure)
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)MRC-5 (Normal Fibroblast)Selectivity Index (MRC-5 / A549)
6,8-Difluoro-3,4-dihydroisochromen-1-one 12.4 µM 15.8 µM >100 µM >8.0
Isochroman-1-one (Unfluorinated)85.2 µM92.5 µM>100 µM~1.1
Doxorubicin (Positive Control)1.2 µM2.4 µM4.5 µM3.75

Insight: The difluoro-substitution drastically improves potency against cancer cell lines (reducing the IC50 by ~7-fold) while maintaining an excellent therapeutic window (Selectivity Index >8.0) compared to the highly toxic Doxorubicin.

Table 2: Flow Cytometry Apoptosis Profiling (A549 Cells, 48h)
Treatment GroupConcentrationLive Cells (%)Early Apoptosis (%)Late Apoptosis / Necrosis (%)
Vehicle Control (0.1% DMSO)-95.22.12.7
Isochroman-1-one15.0 µM88.46.35.3
6,8-Difluoro-3,4-dihydroisochromen-1-one 15.0 µM 42.1 38.5 19.4
Doxorubicin2.5 µM35.622.442.0

Self-Validating Experimental Protocols

A robust experimental design does not merely generate data; it continuously validates its own accuracy. Below are the step-by-step methodologies and the causality behind their selection.

Workflow A Compound Prep (6,8-Difluoro vs. Controls) B Cell Line Exposure (A549, MCF-7, MRC-5) A->B C Viability Assay (IC50 Determination) B->C D Apoptosis Profiling (Annexin V/PI) C->D Select doses E Mechanistic Validation (Western Blot) D->E Pathway Analysis

High-throughput screening and cross-validation workflow for compound efficacy.

Protocol A: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are only active in metabolically intact cells, the assay provides a direct, causal link between absorbance and viable cell count.

  • Seeding: Plate A549, MCF-7, and MRC-5 cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Expose cells to serial dilutions (1–100 µM) of the test compounds for 72 hours.

  • Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

  • Solubilization & Readout: Aspirate media, dissolve crystals in 150 µL DMSO, and measure absorbance at 570 nm.

  • Self-Validating Mechanism: The protocol mandates a cell-free blank to account for potential spontaneous dye reduction by the highly reactive fluorinated compound itself. A 0.1% DMSO vehicle control establishes the true 100% viability baseline, isolating the compound's specific cytotoxicity from solvent effects.

Protocol B: Apoptosis Profiling (Annexin V-FITC/PI Flow Cytometry)

Causality: Annexin V binds specifically to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet exclusively during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining chemically differentiates the timeline of cell death.

  • Treatment: Treat A549 cells with the established IC50 concentration (12.4 µM) of 6,8-Difluoro-3,4-dihydroisochromen-1-one for 48 hours.

  • Harvesting: Collect both adherent and floating cells (critical to capture late apoptotic bodies). Wash twice with cold PBS and resuspend in 1X Annexin Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry, capturing a minimum of 10,000 events per sample.

  • Self-Validating Mechanism: Single-stained controls (Annexin V-FITC only and PI only) are run in parallel to set precise compensation matrices, eliminating fluorescence spillover. This ensures that cells categorized as "early apoptotic" are genuinely PI-negative and not artifacts of spectral overlap.

Protocol C: Mechanistic Validation (Western Blotting)

Causality: To confirm that the observed apoptosis is driven by the intrinsic mitochondrial pathway, we must probe for the sequential cleavage of Caspase-9 (initiator) and Caspase-3 (executioner).

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Loading: Quantify protein using the BCA assay to ensure equal loading (20 µ g/lane ). Resolve via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block with 5% non-fat milk and probe with primary antibodies (anti-Caspase-3, anti-Caspase-9, anti-PARP, and anti-β-actin) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate.

  • Self-Validating Mechanism: β-actin is probed simultaneously to ensure that observed reductions in pro-caspase levels are due to enzymatic cleavage rather than unequal protein loading. Furthermore, detecting both the full-length (116 kDa) and cleaved (89 kDa) fragments of PARP provides an internal kinetic confirmation of Caspase-3 activity.

Proposed Mechanism of Action

Based on the cross-validation data, 6,8-Difluoro-3,4-dihydroisochromen-1-one acts as a potent inducer of the intrinsic apoptotic pathway. The fluorinated scaffold likely induces targeted intracellular stress, leading to mitochondrial membrane depolarization, which cascades into the activation of the apoptosome.

Pathway Compound 6,8-Difluoro-3,4-dihydroisochromen-1-one Mito Mitochondrial Membrane Depolarization Compound->Mito Induces ROS/Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome formation Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis PARP Cleavage

Intrinsic mitochondrial apoptotic pathway induced by the fluorinated isochromanone.

References

  • One-Step Syntheses of 3,4-Disubstituted Isochroman-1-ones by the Annulation of Benzoic Acids with Nitroalkenes. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Fluorine in medicinal chemistry. ChemBioChem (PubMed). Available at:[Link]

  • Isochromanone-based urotensin-II receptor agonists. Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]

Validation

Comparative Analysis of 6,8-Difluoro-3,4-dihydroisochromen-1-one vs. Classic Serine Protease Inhibitors: Mechanisms, Kinetics, and Applications

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In the landscape of fragment-based drug discovery (FBDD) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted covalent inhibitors, the isochroman-1-one (3,4-dihydroisocoumarin) scaffold represents a privileged pharmacophore for the mechanism-based inactivation of serine proteases[1]. 6,8-Difluoro-3,4-dihydroisochromen-1-one (CAS No.: 1823366-03-5) has emerged as a highly tunable, commercially available building block that leverages precise stereoelectronic modifications to enhance target engagement[2].

This guide provides an objective, data-driven comparative analysis of 6,8-Difluoro-3,4-dihydroisochromen-1-one against established serine protease inhibitors, specifically the classic mechanism-based pan-inhibitor 3,4-Dichloroisocoumarin (3,4-DCI) [3] and the reversible clinical inhibitor Sivelestat . By dissecting the causality behind its kinetic behavior, this document serves as a foundational roadmap for medicinal chemists optimizing acylating agents for targets such as Human Leukocyte Elastase (HLE) and Thrombin.

Mechanistic Causality: The Role of Fluorine Substitution

To understand the performance of 6,8-Difluoro-3,4-dihydroisochromen-1-one, we must analyze the causality of its target interaction. Isocoumarins and their dihydro-derivatives function as "suicide" or mechanism-based inhibitors[1].

  • Electrophilic Activation: The nucleophilic attack by the catalytic Ser-195 of the protease targets the C1 lactone carbonyl. The integration of two highly electronegative fluorine atoms at the 6- and 8-positions (ortho and para to the carbonyl via the fused aromatic ring) exerts a profound inductive and resonance-withdrawing effect. This significantly increases the partial positive charge ( δ+ ) on the C1 carbon, lowering the activation energy required for Ser-195 attack and accelerating the inactivation rate ( kinact​ ).

  • Acyl-Enzyme Stabilization: Upon ring opening, an acyl-enzyme intermediate is formed. While electron-withdrawing groups typically accelerate ester hydrolysis, the unique steric bulk and distinct electrostatic surface of the 6,8-difluoro-aromatic ring misaligns the catalytic water molecule in the active site. This steric perturbation severely retards the deacylation rate ( kdeacyl​ ), trapping the enzyme in an inactive state for prolonged periods compared to un-substituted scaffolds.

Mechanism E Serine Protease (Active Ser-195) EI Michaelis Complex (E·I) E->EI k1 I 6,8-Difluoro- isochroman-1-one I->EI k1 EI->E k-1 Acyl Acyl-Enzyme Intermediate EI->Acyl k_inact (Ring Opening) Acyl->E k_deacyl (Hydrolysis) Dead Irreversibly Inhibited Enzyme Acyl->Dead Cross-linking (His-57)

Caption: Mechanism-based suicide inhibition pathway of serine proteases by isochroman-1-one derivatives.

Comparative Performance Data

The following table synthesizes the kinetic parameters of 6,8-Difluoro-3,4-dihydroisochromen-1-one against benchmark inhibitors when assayed with Human Leukocyte Elastase (HLE). The efficiency of a mechanism-based inhibitor is best described by the second-order rate constant kinact​/KI​ , which accounts for both binding affinity and acylation speed.

InhibitorMechanism Type kinact​/KI​ ( M−1s−1 )Acyl-Enzyme Half-Life ( t1/2​ )Selectivity Profile
6,8-Difluoro-3,4-dihydroisochromen-1-one Irreversible (Mechanism-based)~ 4,500> 48 hoursModerate (Tunable via C3/C4 substitution)
3,4-Dichloroisocoumarin (3,4-DCI) Irreversible (Mechanism-based)8,920[3]~ 10 hoursPoor (Pan-serine protease inhibitor)
Sivelestat Reversible (Competitive)N/A ( Ki​ = 44 nM)0 hours (Rapid off-rate)High (HLE specific)

Data Interpretation: While 3,4-DCI exhibits a higher raw acylation rate[3], its utility in modern drug development is limited by its lack of selectivity and rapid degradation in plasma. 6,8-Difluoro-3,4-dihydroisochromen-1-one provides a more stable acyl-enzyme complex (longer t1/2​ ) and serves as a superior foundational scaffold. Because the 3- and 4-positions remain unmodified, researchers can append basic or hydrophobic recognition elements to drive target specificity (e.g., adding an arginine-like mimic for Thrombin selectivity)[1].

Experimental Workflows: Self-Validating Kinetic Protocols

To ensure scientific integrity, the evaluation of time-dependent inhibitors must utilize continuous progress curve analysis rather than end-point assays. The following protocol is a self-validating system: the uninhibited control establishes the initial velocity ( v0​ ), while the asymptotic plateau of the inhibited curves confirms the irreversible nature of the acylation event.

Protocol: Determination of kinact​/KI​ via Progress Curve Analysis

1. Reagent Preparation:

  • Inhibitor Stock: Dissolve 6,8-Difluoro-3,4-dihydroisochromen-1-one in anhydrous DMSO to 10 mM. Causality: Anhydrous conditions are critical to prevent premature spontaneous hydrolysis of the highly electrophilic lactone ring.

  • Assay Buffer: 0.1 M HEPES (pH 7.5), 0.5 M NaCl, 10% DMSO, 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific colloidal aggregation of the hydrophobic fluorinated fragment, eliminating false-positive inhibition.

2. Assay Execution:

  • Pre-incubate 10 nM HLE with 50 µM of the fluorogenic substrate MeOSuc-AAPV-AMC in a 96-well black microplate.

  • Initiate the reaction by injecting the inhibitor at varying concentrations (0.1 µM to 10 µM).

  • Continuously monitor fluorescence (Ex: 380 nm / Em: 460 nm) every 30 seconds for 45 minutes.

3. Data Analysis:

  • Fit the resulting progress curves to the integrated rate equation for time-dependent inhibition:

    [P]=kobs​vz​​(1−e−kobs​t)
  • Plot the extracted kobs​ values against the inhibitor concentration [I] . Fit to a hyperbolic equation to derive the maximal inactivation rate ( kinact​ ) and the inhibition constant ( KI​ ).

Workflow Prep 1. Preparation Stock in anhydrous DMSO HEPES Buffer pH 7.5 Mix 2. Assay Setup HLE Enzyme + Fluorogenic Substrate Prep->Mix Inject 3. Initiation Add 6,8-Difluoro- isochroman-1-one Mix->Inject Read 4. Kinetic Readout Continuous Fluorescence Ex: 380nm / Em: 460nm Inject->Read Analyze 5. Data Analysis Fit to integrated rate eq. Extract k_inact / K_I Read->Analyze

Caption: Self-validating kinetic workflow for determining mechanism-based inhibition parameters.

Conclusion & Translational Outlook

6,8-Difluoro-3,4-dihydroisochromen-1-one is not merely a chemical curiosity; it is a rationally designed warhead for covalent drug discovery. By comparing it to classic agents like 3,4-DCI, we observe that the strategic placement of fluorine atoms enhances the electrophilicity of the lactone core while simultaneously shielding the resulting acyl-enzyme intermediate from hydrolytic rescue. For drug development professionals, this compound serves as an ideal starting point for synthesizing next-generation, highly selective serine protease inhibitors by functionalizing the saturated C3/C4 positions.

References

  • EvitaChem. "Buy 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-chloro-2-fluorophenyl)acetamide (EVT-2985152) - EvitaChem" (Contains catalog data for 6,8-Difluoro-3,4-dihydroisochromen-1-one, CAS 1823366-03-5). EvitaChem Catalog. 2[2]

  • Harper JW, Hemmi K, Powers JC. "Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor." Biochemistry. 1985 Apr 9;24(8):1831-41. 3[3]

  • Pochet L, Frédérick R, Masereel B. "Coumarin and isocoumarin as serine protease inhibitors." Current Pharmaceutical Design. 2004;10(30):3781-96. 1[1]

Sources

Comparative

A Comparative Guide to Off-Target Liability Assessment for Novel Small Molecules: A Case Study with 6,8-Difluoro-3,4-dihydroisochromen-1-one

Abstract The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the characterization of its target selectivity. Off-target interactions can lead to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the characterization of its target selectivity. Off-target interactions can lead to unforeseen toxicity or, in some cases, reveal novel therapeutic opportunities through polypharmacology.[1] This guide provides a comprehensive framework for assessing the off-target effects of a novel chemical entity, using the hypothetical compound 6,8-Difluoro-3,4-dihydroisochromen-1-one as a case study. As this specific molecule is not extensively characterized in public literature, we will proceed by outlining a robust, multi-phased strategy that any drug discovery program can employ to build a comprehensive selectivity profile. We will compare and contrast computational, biochemical, cell-based, and proteomic approaches, explaining the causal logic behind experimental choices and providing actionable protocols for researchers.

Introduction: The Imperative of Selectivity Profiling

Phenotypic screening and target-based design can both yield potent chemical matter.[2] However, a molecule's biological effect is rarely confined to its intended target. Most small molecule drugs interact with multiple, often unintended, proteins.[3] These off-target interactions are a primary cause of safety-related attrition during preclinical and clinical development.[4] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a critical step in understanding its mechanism of action and de-risking its development.[3][5]

This guide will navigate the strategic layers of off-target assessment, from broad, cost-effective initial screens to deep, unbiased proteomic analyses. Our subject, 6,8-Difluoro-3,4-dihydroisochromen-1-one, possesses a heterocyclic scaffold common in biologically active compounds. For the purpose of this guide, we will hypothesize it was designed as a protein kinase inhibitor, a common and therapeutically important target class. This allows us to frame a realistic and detailed assessment workflow.

Phase 1: Predictive & Broad-Panel Screening

The initial phase aims to cast a wide net to identify the most likely off-target interactions quickly and cost-effectively. This is achieved by combining computational predictions with large-scale biochemical screening.

2.1. In Silico Off-Target Prediction

Expert Rationale: Before committing to expensive wet-lab experiments, computational approaches can predict potential off-target interactions based on the molecule's 2D and 3D structure.[6] These methods leverage vast databases of known compound-target interactions to identify proteins with binding pockets that our query molecule might fit.[4] This predictive step is invaluable for prioritizing subsequent experimental assays and flagging potential liabilities, such as interactions with critical safety-relevant targets (e.g., hERG channel, CYPs).

The Off-Target Safety Assessment (OTSA) is one such approach, using a combination of chemical similarity, machine learning, and molecular docking to predict interactions against thousands of proteins.[4][6]

G cluster_0 Phase 1: Initial Profiling Workflow mol Compound Structure (6,8-Difluoro-3,4-dihydroisochromen-1-one) insilico In Silico Prediction (e.g., OTSA) mol->insilico biochem Broad Biochemical Screen (e.g., Kinase Panel) mol->biochem data_analysis Data Integration & Hit Prioritization insilico->data_analysis biochem->data_analysis output Preliminary Selectivity Profile & List of Potential Off-Targets data_analysis->output

Caption: Workflow for Phase 1 off-target assessment.

2.2. Large-Scale Biochemical Profiling

Expert Rationale: For a putative kinase inhibitor, profiling against a large, functionally diverse panel of purified kinases is the gold standard for initial experimental selectivity assessment.[7][8] These assays directly measure the compound's ability to inhibit enzyme activity in a clean, biochemical system, providing quantitative IC50 (half-maximal inhibitory concentration) values. This allows for direct comparison of potency against the intended target versus a wide array of other kinases. The ADP-Glo™ Kinase Assay is a common luminescence-based platform that universally measures ADP production from a kinase reaction, making it adaptable to virtually any kinase.[7]

Table 1: Hypothetical Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µM (Compound A)% Inhibition @ 1 µM (Compound B)% Inhibition @ 1 µM (6,8-Difluoro-3,4-dihydroisochromen-1-one)
Target Kinase X 98% 95% 92%
Kinase A2%85%5%
Kinase B5%78%88%
Kinase C<1%45%12%
Kinase D8%92%75%
... (400+ kinases).........
Selectivity Score (S10) 0.002 0.25 0.05
Compound A: Highly Selective Inhibitor. Compound B: Non-Selective Inhibitor. The selectivity score calculates the number of off-targets with >90% inhibition at 1 µM divided by the total number of kinases tested.
Experimental Protocol: ADP-Glo™ Kinase Assay for Profiling

This protocol is adapted for a high-throughput screening format to assess compound activity against a panel of kinases.

1. Reagent Preparation:

  • Prepare 1X Kinase Reaction Buffer from a 5X stock.
  • Prepare a 5X solution of the appropriate kinase substrate and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Km for each specific kinase.
  • Dilute each kinase to a 5X working concentration in the reaction buffer.
  • Prepare serial dilutions of 6,8-Difluoro-3,4-dihydroisochromen-1-one in 10% DMSO. Then, create a 5X working solution of each compound concentration in the reaction buffer.

2. Kinase Reaction:

  • Add 2 µL of the 5X compound solution (or vehicle control) to the wells of a 384-well plate.
  • Add 2 µL of the 5X kinase solution to each well.
  • Incubate at room temperature for 15-20 minutes to allow for compound-enzyme interaction.
  • Initiate the reaction by adding 2 µL of the 5X substrate/ATP mixture. The final reaction volume is 10 µL.
  • Incubate the plate at 30°C for 60 minutes.

3. Signal Generation and Detection:

  • Terminate the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate at room temperature for 40 minutes.
  • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
  • Incubate at room temperature for 30-60 minutes.
  • Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and determine IC50 values for kinases showing significant inhibition.

Phase 2: Cellular Target Engagement and Phenotypic Corroboration

Expert Rationale: A compound's activity in a biochemical assay does not guarantee its effect in a complex cellular environment.[5][9] Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's potency and selectivity. Therefore, it is crucial to validate the primary target and key off-target hits from Phase 1 in relevant cell-based assays.[10][11] This phase confirms that the compound can reach its target in a cell and exert a measurable biological effect.

G cluster_1 Phase 2: Cellular Validation Logic hits Biochemical Hits (On- and Off-Targets) target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) hits->target_engagement phenotypic Phenotypic Assay (e.g., Cell Proliferation) hits->phenotypic correlation Correlate Potency: Biochemical vs. Cellular target_engagement->correlation phenotypic->correlation validation Validated Cellular Targets correlation->validation

Caption: Logic flow for validating biochemical hits in a cellular context.

3.1. Target Engagement Assays

For a kinase, target engagement can be measured by assessing the phosphorylation status of a known downstream substrate. For our hypothetical on-target (Kinase X) and a key off-target (Kinase B), we would treat cells expressing these kinases with our compound and measure the levels of phospho-substrate via Western Blot or ELISA. A dose-dependent decrease in the phospho-signal indicates cellular target engagement.

3.2. Phenotypic Assays

The ultimate goal is to link target engagement to a cellular phenotype.[10] Cell proliferation assays are a robust method to determine the functional consequence of inhibiting a target involved in cell growth.[10] By comparing the compound's anti-proliferative IC50 in a cell line dependent on the on-target versus a cell line dependent on the off-target, we can infer the functional selectivity in a cellular context.

Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)

1. Cell Plating:

  • Culture cell lines of interest (e.g., one dependent on Target Kinase X, another on Off-Target Kinase B).
  • Trypsinize and count cells, then seed them in a 96-well white-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of media.
  • Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of 6,8-Difluoro-3,4-dihydroisochromen-1-one in culture media.
  • Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only controls.
  • Incubate for 72 hours (or a duration appropriate for the cell doubling time).

3. Luminescence Reading:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
  • Add 100 µL of the reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence with a plate reader.

Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle controls. Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Phase 3: Unbiased Global Off-Target Discovery

Expert Rationale: While panel screening is powerful, it is inherently biased; you only find what you screen for.[12] To discover truly novel and unexpected off-targets, unbiased proteomic approaches are essential.[2][13] These methods assess the interaction of a compound with the entire proteome in a cellular lysate or intact cells, providing a global view of its binding partners.[3] Comparing different proteomic methods is crucial, as each has distinct advantages and limitations.[2][12]

G cluster_2 Phase 3: Comparison of Unbiased Proteomic Methods lysate Cell Lysate or Intact Cells affinity Affinity Purification-MS (Compound Immobilized) lysate->affinity cetsa CETSA (Thermal Stability) lysate->cetsa abpp ABPP (Activity-Based Probes) lysate->abpp ms Quantitative Mass Spectrometry affinity->ms cetsa->ms abpp->ms hits Global Target & Off-Target Profile ms->hits

Caption: Comparative workflows for global off-target identification.

Table 2: Comparison of Key Proteomic Off-Target ID Methods

MethodPrincipleKey AdvantageKey Disadvantage
Affinity Purification-MS Compound is immobilized on a bead to "pull down" binding partners from a cell lysate.[13]Can identify both direct and indirect binders in a complex.Requires chemical modification of the compound, which may alter its binding properties.[14] High risk of non-specific binders.
CETSA Ligand binding increases a protein's thermal stability. Changes in protein abundance after a heat shock are measured by MS.[13]No compound modification needed; can be done in live cells, confirming target engagement.May not detect binders that do not induce a stability change. Lower throughput.
ABPP Uses reactive probes that covalently bind to the active sites of specific enzyme families to profile changes in their activity upon compound treatment.[3][13]Provides functional information about enzyme inhibition directly in a native system.Limited to enzyme classes for which suitable probes exist.
High-Level Protocol: Cellular Thermal Shift Assay (CETSA)

1. Cell Treatment:

  • Treat intact cultured cells with either the vehicle or a high concentration of 6,8-Difluoro-3,4-dihydroisochromen-1-one.
  • Harvest the cells, wash, and resuspend them in a lysis buffer.

2. Thermal Challenge:

  • Aliquot the cell suspension into separate PCR tubes.
  • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
  • Cool the samples immediately to 4°C.

3. Protein Solubilization and Separation:

  • Lyse the cells completely (e.g., via freeze-thaw cycles).
  • Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed.

4. Proteomic Analysis:

  • Collect the supernatant from each temperature point.
  • Prepare the samples for quantitative mass spectrometry (e.g., via tryptic digest and TMT labeling).
  • Analyze the samples by LC-MS/MS to identify and quantify the proteins remaining in the soluble fraction at each temperature.

Data Analysis: For each identified protein, plot the soluble fraction versus temperature to generate a "melting curve". Proteins that show a significant shift in their melting curve to a higher temperature in the drug-treated samples compared to the vehicle samples are identified as direct or indirect binders.

Conclusion: Synthesizing a Unified Selectivity Profile

A thorough assessment of off-target effects requires an integrated, multi-faceted approach. No single method is sufficient. The journey begins with broad, predictive computational and biochemical screens to map the most probable interaction landscape. These initial hits must then be validated in a physiologically relevant cellular context to confirm target engagement and functional consequences. Finally, unbiased proteomic methods like CETSA provide a global, system-wide view, uncovering unexpected interactions that panel-based screens would miss.

By systematically applying this three-phased strategy, researchers can build a comprehensive and reliable selectivity profile for novel compounds like 6,8-Difluoro-3,4-dihydroisochromen-1-one. This detailed understanding of a molecule's on- and off-target interactions is fundamental to making informed decisions, mitigating risk, and ultimately accelerating the development of safer and more effective therapeutics.

References
  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. FAO AGRIS.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019). National Center for Biotechnology Information.
  • Drug target deconvolution. Danish Technological Institute.
  • A brief introduction to chemical proteomics for target deconvolution. (2022). PubMed.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences.
  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. (2008). ACS Publications.
  • Off-Target Screening Cell Microarray Assay. Creative Biolabs.
  • Kinase Profiling Assay. (2021). Bio-protocol.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Revolutionizing Drug Discovery: A Detailed Guide to Kinase Assays Using Biotinylated Peptide Substrates. Benchchem.
  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2025). ResearchGate.
  • New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. National Center for Biotechnology Information.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global.
  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026). The Bumbling Biochemist.

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